2-Hydrazinyl-6-methoxybenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxy-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZBKMFWQSHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365769 | |
| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20174-70-3 | |
| Record name | 2-Hydrazino-6-methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a key intermediate in the development of various pharmacologically active compounds. This document details established synthetic routes, experimental protocols, and relevant quantitative data to assist researchers in the efficient preparation of this valuable molecule.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in molecules exhibiting a wide range of biological activities, including but not limited to anticancer and antimicrobial properties. The presence of the hydrazinyl group at the 2-position of the benzothiazole core provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs. This guide outlines the primary methods for the synthesis of this important building block.
Synthetic Pathways
Two primary synthetic routes have been established for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired yield, and reaction conditions.
Method A: From 2-Amino-6-methoxybenzo[d]thiazole
This is a widely reported and reliable method that involves the nucleophilic displacement of the amino group of 2-amino-6-methoxybenzo[d]thiazole with hydrazine. The reaction is typically carried out at elevated temperatures in a high-boiling solvent such as ethylene glycol, with the presence of an acid catalyst like hydrochloric acid.
Caption: Synthetic pathway from 2-Amino-6-methoxybenzo[d]thiazole.
Method B: From 2-Mercapto-6-methoxybenzothiazole
An alternative approach utilizes 2-mercapto-6-methoxybenzothiazole as the starting material. In this method, the mercapto group is displaced by hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions. This method offers a milder reaction temperature compared to Method A.
Caption: Synthetic pathway from 2-Mercapto-6-methoxybenzothiazole.
Experimental Protocols
Method A: Synthesis from 2-Amino-6-methoxybenzo[d]thiazole
This protocol is adapted from a general procedure for the preparation of 2-hydrazinylbenzo[d]thiazoles.[1]
Materials:
-
2-Amino-6-methoxybenzo[d]thiazole
-
Hydrazine hydrate (80-100%)
-
Concentrated Hydrochloric Acid
-
Ethylene glycol
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated hydrochloric acid (2 mL) dropwise to hydrazine hydrate (40 mmol, 1.94 mL) at 0–5 °C with stirring.
-
To this mixture, add ethylene glycol (5 mL).
-
Add 2-amino-6-methoxybenzo[d]thiazole (1.80 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reflux period, cool the mixture to room temperature and continue stirring overnight.
-
The resulting precipitate is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield pure this compound.
Method B: Synthesis from 2-Mercapto-6-methoxybenzothiazole
This is a generalized procedure based on the synthesis of analogous compounds.[2]
Materials:
-
2-Mercapto-6-methoxybenzothiazole
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
Dissolve 2-mercapto-6-methoxybenzothiazole (0.01 mol) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Method A | Method B |
| Starting Material | 2-Amino-6-methoxybenzo[d]thiazole | 2-Mercapto-6-methoxybenzothiazole |
| Key Reagents | Hydrazine hydrate, HCl, Ethylene glycol | Hydrazine hydrate, Ethanol |
| Reaction Time | 6 hours | 4 - 8 hours |
| Temperature | Reflux (Ethylene glycol) | Reflux (Ethanol) |
| Reported Yield | 87.1%[1] | Not explicitly reported for this analog |
Table 2: Physicochemical and Spectroscopic Data
| Property | Data | Reference |
| Molecular Formula | C₈H₉N₃OS | [3] |
| Molecular Weight | 195.24 g/mol | [3] |
| Melting Point | 143-145 °C | [1] |
| Appearance | Purple powder | [1] |
| ¹H NMR | Data available | [3] |
| ¹³C NMR | Data available | [3] |
| Mass Spec (GC-MS) | Data available | [3] |
Note: Specific NMR and MS spectral data can be accessed through the PubChem database (CID 1987846).[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide provides essential information for the successful synthesis of this compound. The presented methods, experimental protocols, and data are intended to support researchers in their efforts to prepare this versatile intermediate for applications in drug discovery and development. The choice between the two primary synthetic routes will likely be dictated by the availability of the respective starting materials and the desired reaction scale. For a well-established and high-yielding procedure, Method A is recommended based on the available literature.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Hydrazinyl-6-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for its synthesis and property determination.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the available and predicted data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃OS | PubChem[1] |
| Molecular Weight | 195.24 g/mol | PubChem[1] |
| Melting Point | 164-167 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 392.2 ± 44.0 °C | ChemicalBook[2] |
| pKa (Predicted) | 2.69 ± 0.20 | ChemicalBook[2] |
| XLogP3 (Computed) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Solubility | Not experimentally determined. A general protocol for determination is provided below. |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided to facilitate reproducible research.
Synthesis of this compound
A general and effective method for the synthesis of 2-hydrazinylbenzo[d]thiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[2][3]
Materials:
-
2-Amino-6-methoxybenzo[d]thiazole
-
Hydrazine hydrate (80-100%)
-
Concentrated Hydrochloric Acid
-
Ethylene glycol
-
Ethanol
Procedure:
-
In a round-bottom flask, cool a suspension of hydrazine hydrate in ethylene glycol to 0-5 °C.
-
Slowly add concentrated hydrochloric acid dropwise to the cooled suspension.
-
Add 2-amino-6-methoxybenzo[d]thiazole to the reaction mixture.
-
Reflux the mixture for approximately 3-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration and washed with distilled water.
-
The crude product is then recrystallized from ethanol to yield purified this compound.[2][3]
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Purified water (or other relevant aqueous buffers, e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the solid phase from the supernatant.
-
Carefully remove an aliquot of the clear supernatant for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method. This concentration represents the equilibrium solubility.
Potential Biological Activity and Signaling Pathway
While a specific signaling pathway for this compound has not been elucidated, derivatives of 2-hydrazinylbenzothiazole have demonstrated potent anticancer activity.[4][5][6][7][8] A plausible mechanism of action for these compounds involves the induction of apoptosis (programmed cell death) in cancer cells.
The diagram below illustrates a generalized workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
The following diagram depicts a simplified, hypothetical signaling pathway for the induction of apoptosis by a 2-hydrazinylbenzothiazole derivative in a cancer cell.
Caption: Plausible apoptotic pathway induced by a 2-hydrazinylbenzothiazole derivative.
References
- 1. This compound | C8H9N3OS | CID 1987846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Hydrazinyl-6-methoxybenzo[d]thiazole
CAS Number: 20174-70-3
This technical guide provides a comprehensive overview of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
This compound is a benzothiazole derivative characterized by a hydrazine group at the 2-position and a methoxy group at the 6-position.[1][2][3][4] This structure serves as a versatile scaffold for the synthesis of various bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20174-70-3 | [1][2][3] |
| Molecular Formula | C₈H₉N₃OS | [2][3][4] |
| Molecular Weight | 195.24 g/mol | [2][3] |
| IUPAC Name | (6-methoxy-1,3-benzothiazol-2-yl)hydrazine | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NN | [3] |
| Physical State | Solid, powder | N/A |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8 °C | [2] |
Table 2: Spectroscopic Data of a Representative Benzothiazole Hydrazone Derivative
| Technique | Observed Peaks/Signals |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.28 (s, 1H, NH), 8.06 (s, 1H, CH), 7.90 (d, J = 2.2 Hz, 1H, H-4), 7.52 (dd, J = 12.3, 1.9 Hz, 1H, H-2′), 7.45–7.41 (m, 2H, H-6′,7), 7.31 (dd, J = 8.5, 2.2 Hz, 1H, H-5), 7.26 (t, J = 8.6 Hz, 1H, H-5′), 4.18 (t, J = 5.7 Hz, 2H, H-1″), 3.83 (s, 3H, OCH₃), 2.69 (t, J = 5.7 Hz, 2H, H-2″), 2.25 (s, 6H, H-3″) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 166.88 (C-2), 159.76 (C-4′), 144.02 (CH), 129.07 (C-7a), 128.07 (C-2′,6′), 126.85 (C-1′), 125.87 (C-5), 121.45 (C-4), 121.37 (C-6), 117.43 (C-7), 114.84 (C-3′,5′), 66.50 (C-1″), 51.25 (C-2″), 46.96 (C-3″), 11.85 (C-4″) |
| IR (ν, cm⁻¹) | 3061, 2967, 2870, 2814, 1603, 1571, 1511, 1442, 1245, 1169, 1027, 827, 748, 527 |
| Mass Spectrometry (EI⁺) | m/z = 368.9 [M]⁺ |
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for analogous 2-hydrazinylbenzothiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[5]
Materials:
-
6-methoxybenzo[d]thiazol-2-amine
-
Hydrazine hydrate (80%)
-
Ethylene glycol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
To a suspension of 6-methoxybenzo[d]thiazol-2-amine (0.02 mol) in ethylene glycol (40 mL), add hydrazine hydrate (0.06 mol).
-
Cool the mixture to 5-6 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise to the suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash thoroughly with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
General Procedure for Synthesis of Hydrazone Derivatives
The hydrazinyl group of this compound is a key functional group for the synthesis of various hydrazone derivatives, which have shown significant biological activities.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Biological Significance and Signaling Pathways
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Benzothiazole derivatives, particularly hydrazones, have been investigated as potent anticancer agents. Their mechanism of action is multifaceted and can involve the modulation of key signaling pathways that are often dysregulated in cancer. Studies on similar compounds have shown that they can induce apoptosis and inhibit cell proliferation.
One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Benzothiazole derivatives have been shown to downregulate EGFR protein levels. This, in turn, affects downstream signaling cascades that are crucial for cancer cell survival and proliferation, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism of benzothiazole derivatives.
Antimicrobial Activity
Hydrazone derivatives of benzothiazoles have also been identified as promising antimicrobial agents. One of the key mechanisms of their antibacterial action is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to the active site of DNA gyrase, these compounds prevent its function, leading to the inhibition of bacterial growth.
References
- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-hydrazinyl-6-methoxybenzo[d]thiazole derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development efforts in this area.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the reaction of 6-methoxy-2-aminobenzothiazole with hydrazine hydrate to form the key 2-hydrazinyl intermediate.[1] This intermediate is then condensed with a variety of substituted aldehydes or ketones to yield the final hydrazone derivatives.[1][2] Purification is often achieved through techniques like column chromatography, and structural confirmation is performed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.[1][2]
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative potential against various human cancer cell lines.[2] The substitution at the C-6 position with a methoxy group has been identified as a key contributor to their potent cytotoxic effects.[2]
Quantitative Antiproliferative Data
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected 2-hydrazone-bridged benzothiazole derivatives featuring a methoxy group at the C-6 position.
| Compound ID | Phenyl Ring Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | 3-Methoxy | Capan-1 (Pancreatic) | 1.3 - 12.8 | [2] |
| Derivative 2 | 3-Fluoro | Capan-1 (Pancreatic) | 1.3 - 12.8 | [2] |
| Derivative 3 | 3-Methoxy | NCI-H460 (Lung) | 1.3 - 12.8 | [2] |
| Derivative 4 | 3-Fluoro | NCI-H460 (Lung) | 1.3 - 12.8 | [2] |
| Hydrazine-based Benzothiazole 11 | 4-Hydroxy-methoxybenzylidene | HeLa (Cervical) | 2.41 | [3] |
| Hydrazine-based Benzothiazole 11 | 4-Hydroxy-methoxybenzylidene | COS-7 (Kidney) | 4.31 | [3] |
Note: The data indicates a range of potent activities, with some compounds showing efficacy in the low micromolar range.
Mechanism of Action: EGFR Inhibition
Several studies suggest that benzothiazole-hydrazone hybrids may act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a crucial tyrosine kinase that regulates cell growth, apoptosis, and metastasis, making it a prime target in oncology.[2] By inhibiting EGFR, these compounds can disrupt downstream signaling pathways essential for tumor cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of these derivatives is closely linked to the substitutions at both the C-6 position of the benzothiazole ring and the attached phenyl ring.[2]
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have been evaluated for their antimicrobial potential. They have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various pathogenic microbes.
| Compound ID/Class | Target Microbe | MIC (µg/mL) | Reference |
| Compound 37 (6-chloro analog) | Pseudomonas aeruginosa | 4 | [2] |
| Compound 3e (substituted) | Escherichia coli | 62.5 | [4] |
| Compound 3i (substituted) | Escherichia coli | 62.5 | [4] |
| Compound 3a (substituted) | Pseudomonas aeruginosa | 50 | [4] |
| Compound 3h (substituted) | Pseudomonas aeruginosa | 62.5 | [4] |
| General (3a-j) | Staphylococcus aureus | Excellent Potential | [4] |
Note: Some derivatives show greater potency against specific strains compared to standard drugs like Ampicillin (MIC=100µg/mL).[4]
Experimental Protocols
Detailed and standardized protocols are crucial for the evaluation and comparison of the biological activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is widely used to assess the antiproliferative effects of chemical compounds on cancer cell lines.[5]
-
Cell Seeding: Plate human cancer cells in 96-well plates at a specific density and incubate to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions with the culture medium to achieve a range of final concentrations. Treat the cells with these dilutions and incubate for a specified period (e.g., 48-72 hours).[5]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing a compound's ability to inhibit a specific enzyme, such as EGFR.[5]
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., EGFR tyrosine kinase) and its specific substrate in an appropriate assay buffer.
-
Compound Incubation: Pre-incubate the test compounds at various concentrations with the enzyme for a defined period to allow for binding.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-compound mixture.[5]
-
Reaction Incubation: Incubate the reaction mixture at a specific temperature for a set time.[5]
-
Termination and Detection: Stop the reaction and measure the formation of the product or the consumption of the substrate using a suitable detection method (e.g., fluorescence, absorbance).[5]
-
IC₅₀ Determination: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.[5]
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium.
-
Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]
- 2. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Hydrazinyl-6-methoxybenzo[d]thiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-hydrazinyl-6-methoxybenzo[d]thiazole scaffold and its analogues represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of their mechanism of action, with a primary focus on their anticancer and antimicrobial properties. While specific mechanistic data for this compound is limited in publicly available literature, this document draws upon studies of closely related derivatives to elucidate plausible biological targets and signaling pathways. This guide also provides detailed experimental protocols for key assays and presents quantitative data for analogous compounds to support further research and drug development efforts.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a hydrazinyl or hydrazone moiety at the 2-position of the benzothiazole ring has been shown to be a critical pharmacophore, enhancing the therapeutic potential of these molecules. Derivatives of 2-hydrazinyl-benzo[d]thiazole have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The 6-methoxy substitution on the benzothiazole ring is a common feature in many biologically active molecules, often contributing to improved potency and pharmacokinetic properties.
This guide aims to provide a comprehensive overview of the putative mechanisms of action for this compound and its related compounds, present available quantitative biological data, and offer detailed experimental methodologies to facilitate further investigation.
Anticancer Mechanism of Action
The anticancer activity of 2-hydrazinyl-benzo[d]thiazole derivatives is multifaceted, primarily attributed to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Several studies on related benzothiazole derivatives suggest that they induce programmed cell death in cancer cells through multiple pathways. A key putative mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
A study on a structurally similar compound, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), revealed that it induces apoptosis in human leukemia cells (HL60 and U937).[4] The proposed mechanism involves:
-
Increased ROS levels: The compound leads to an elevation of intracellular ROS.[4]
-
Mitochondrial Membrane Potential Collapse: The increase in ROS disrupts the mitochondrial membrane potential.[4]
-
Cytochrome c Release: This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.[4]
-
Caspase Activation: Cytoplasmic cytochrome c activates a caspase cascade, including caspase-9 and the executioner caspase-3.[4]
-
PARP Cleavage and DNA Fragmentation: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent fragmentation of nuclear DNA, hallmarks of apoptosis.[4]
Furthermore, the apoptotic activity of AMBAN was found to be associated with the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.[4]
Other benzothiazole derivatives have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[5] Downregulation of EGFR and modulation of key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR have also been implicated in the anticancer effects of 2-substituted benzothiazoles.[6]
Cell Cycle Arrest
Derivatives of 2-hydrazinyl-benzo[d]thiazole have been reported to cause cell cycle arrest, predominantly at the G2/M phase.[5][7] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. For instance, benzothiazole-hydrazone 2-anilinopyridyl (BTBA) hybrids have been shown to induce G2/M phase cell cycle arrest in a concentration-dependent manner in various cancer cell lines.[7] This effect is often a precursor to the induction of apoptosis.
Antimicrobial Mechanism of Action
The 2-hydrazinyl-thiazole and benzothiazole scaffolds are known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.
Antibacterial Activity
While the precise antibacterial mechanism for this compound is not fully elucidated, a plausible target is the bacterial fatty acid synthesis (FAS-II) pathway.[8] Inhibition of this pathway disrupts the synthesis of essential fatty acids required for bacterial cell membrane integrity, leading to bacterial cell death.
Studies on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives as anti-mycobacterial agents suggest the inhibition of KasA, a β-ketoacyl-ACP synthase involved in mycolic acid biosynthesis, which is a critical component of the mycobacterial cell wall.[9]
Antifungal Activity
Some 2-(2-hydrazinyl)thiazole derivatives have demonstrated potent antifungal activity. One study revealed that a specific derivative induces apoptosis in Candida species, suggesting a novel mechanism for its antifungal action.[3]
Other Potential Mechanisms of Action
Beyond anticancer and antimicrobial activities, benzothiazole-hydrazone analogues have been explored for other therapeutic applications:
-
H+/K+ ATPase Inhibition: Certain derivatives have shown potential as inhibitors of the proton pump H+/K+ ATPase, suggesting a possible application in treating gastric ulcers.[2]
-
Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation, has been reported for some benzothiazole-hydrazone compounds.[2]
-
Carbonic Anhydrase Inhibition: Various benzothiazole derivatives have been identified as inhibitors of carbonic anhydrase isoforms, which are implicated in several pathological conditions.[10]
Quantitative Data
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |
| Hydrazine based benzothiazole | HeLa | Cytotoxic | 2.41 µM | [11] |
| Hydrazine based benzothiazole | COS-7 | Cytotoxic | 4.31 µM | [11] |
| Semicarbazone containing BTA | HT29 | Antitumor | 0.015 µM | [11] |
| Semicarbazone containing BTA | H460 | Antitumor | 0.28 µM | [11] |
| Semicarbazone containing BTA | A549 | Antitumor | 1.53 µM | [11] |
| Semicarbazone containing BTA | MDA-MB-231 | Antitumor | 0.68 µM | [11] |
| Benzothiazole-triazole hybrid (trichloro substituted) | Triple-negative breast cancer | Cytotoxic | 30.49 µM | [5] |
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microorganism | Activity | MIC Value | Reference |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Various bacteria and fungi | Antimicrobial | 12.5-100 µg/mL | [12] |
Experimental Protocols
The following are detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of 2-hydrazinyl-benzo[d]thiazole derivatives. These protocols are adapted from established methodologies for this class of compounds.[8]
Anticancer Cell Viability Assay (Resazurin-Based)
Objective: To determine the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.
Principle: Resazurin, a non-fluorescent blue dye, is reduced by metabolically active, viable cells to the highly fluorescent pink product, resorufin. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well black, clear-bottom sterile microplates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (DMSO)
-
Automated liquid handler or multichannel pipettes
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compound stock solution in DMSO in a separate compound plate.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions, DMSO (vehicle control), and a positive control to the designated wells of the cell plate.
-
-
Incubation:
-
Incubate the cell plates with the compounds for 48-72 hours at 37°C with 5% CO₂.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Susceptibility Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of this compound derivatives required to inhibit the growth of a specific bacterial strain.
Principle: The broth microdilution method is used to determine the MIC. The lowest concentration of the compound that prevents visible growth of the bacteria is considered the MIC.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 384-well microplates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., a known antibiotic like Ampicillin)
-
Vehicle control (DMSO)
-
Automated liquid handler or multichannel pipettes
-
Plate reader (for OD600 measurement) or resazurin solution and fluorescence plate reader
Procedure:
-
Compound Plate Preparation:
-
In a 384-well source plate, perform a 2-fold serial dilution of the compound stock in DMSO to create a concentration gradient.
-
-
Assay Plate Preparation:
-
Using a liquid handler, transfer a small volume (e.g., 500 nL) of the diluted compounds, DMSO, and control antibiotic from the source plate to a 384-well assay plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Seal the plates and incubate for 16-20 hours at 35°C with agitation.
-
-
MIC Determination:
-
Method A (OD600): Measure the optical density at 600 nm. The MIC is the lowest compound concentration that inhibits ≥90% of growth compared to the vehicle control.
-
Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin to resorufin.
-
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 2-Hydrazinyl-6-methoxybenzo[d]thiazole has emerged as a compound of significant interest due to its potential as a precursor for novel therapeutic agents. The introduction of a hydrazinyl group at the 2-position and a methoxy group at the 6-position of the benzothiazole ring system provides a versatile platform for chemical modification, leading to a wide array of derivatives with potent biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and drug development in this promising area.
Key Therapeutic Areas and Molecular Targets
Research has identified several key therapeutic areas where derivatives of this compound show significant promise. These include oncology, infectious diseases, and conditions related to enzyme dysregulation.
Anticancer Activity
A substantial body of evidence highlights the anticancer potential of 2-hydrazinyl-benzothiazole derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.
Identified Molecular Targets:
-
Epidermal Growth Factor Receptor (EGFR): Several studies have reported that benzothiazole–hydrazone hybrids are potent inhibitors of EGFR tyrosine kinase activity. EGFR is a key regulator of cell growth, proliferation, apoptosis, and metastasis, making it a critical target in cancer therapy. The 6-methoxy substitution on the benzothiazole ring has been shown to enhance this anticancer activity.
-
Ras/MAPK/eIF4E Signaling Pathway: Certain hydrazinyl-thiazole derivatives have been shown to modulate the Ras/MAPK/eIF4E signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis and reduced cell migration.
-
Tubulin Polymerization: Some derivatives have been found to cause cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization, a mechanism shared by several established anticancer drugs.
Antimicrobial Activity
Derivatives of this compound have exhibited encouraging antibacterial and antifungal activities against a variety of pathogenic microorganisms.
Potential Mechanisms of Action:
The exact mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties conferred by the benzothiazole core and its substituents are believed to play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.
Enzyme Inhibition
Beyond cancer-related kinases, derivatives of this scaffold have shown inhibitory activity against other classes of enzymes.
Identified Enzyme Targets:
-
H+/K+ ATPase (Proton Pump): Certain benzo[d]thiazole-hydrazone analogues have demonstrated excellent inhibitory activity against H+/K+ ATPase, the enzyme responsible for gastric acid secretion. This makes them potential candidates for the development of drugs to treat acid-related gastrointestinal disorders.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various derivatives of 2-hydrazinyl-benzothiazole and related compounds.
Table 1: Anticancer Activity (IC50 Values)
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazine based benzothiazole | 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C-2 | HeLa | 2.41 | |
| Hydrazine based benzothiazole | 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C-2 | COS-7 | 4.31 | |
| Substituted bromopyridine acetamide benzothiazole | Derivative 29 | SKRB-3 (Breast) | 0.0012 | |
| Substituted bromopyridine acetamide benzothiazole | Derivative 29 | SW620 (Colon) | 0.0043 | |
| Substituted bromopyridine acetamide benzothiazole | Derivative 29 | A549 (Lung) | 0.044 | |
| Substituted bromopyridine acetamide benzothiazole | Derivative 29 | HepG2 (Liver) | 0.048 | |
| Nitrobenzylidene containing thiazolidine derivative | Derivative 54 | MCF-7 (Breast) | 0.036 | |
| Nitrobenzylidene containing thiazolidine derivative | Derivative 54 | HepG2 (Liver) | 0.048 | |
| Chlorobenzyl indole semicarbazide benzothiazole | Derivative 55 | HT-29 (Colon) | 0.024 | |
| Chlorobenzyl indole semicarbazide benzothiazole | Derivative 55 | H460 (Lung) | 0.29 | |
| Chlorobenzyl indole semicarbazide benzothiazole | Derivative 55 | A549 (Lung) | 0.84 | |
| Chlorobenzyl indole semicarbazide benzothiazole | Derivative 55 | MDA-MB-231 (Breast) | 0.88 | |
| Benzothiazole-acylhydrazones | Compound 4d | C6 (Glioma) | 30 | [1] |
| Benzothiazole-acylhydrazones | Compound 4e | A549 (Lung) | 30 | [1] |
| Benzothiazole-acylhydrazones | Compound 4h | C6 (Glioma) | 30 | [1] |
Table 2: Enzyme Inhibition (IC50 Values)
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Benzo[d]thiazole-hydrazones | H+/K+ ATPase | Lower than omeprazole (standard) | [2] |
| Sulfonyl thiazolyl-hydrazone derivatives | EGFR kinase | 0.037 - 0.317 | [3] |
Table 3: Antimicrobial Activity (MIC Values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acid | P. aeruginosa, S. aureus, E. coli, P. vulgaris, B. licheniformis, M. varians | 0.39 - 1.56 | [4] |
| Hydrazide–hydrazones of isonicotinic acid | Gram-positive bacteria | 1.95 - 7.81 | [5] |
| 1,2,3-thiadiazole hydrazide–hydrazone | Staphylococcus spp. | 1.95 | [5] |
| 1,2,3-thiadiazole hydrazide–hydrazone | E. faecalis | 15.62 | [5] |
| Pyrazolo-1,2-benzothiazine acetamides | S. aureus (multidrug-resistant) | 8.0 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound
The synthesis of the core compound can be achieved through the reaction of 6-methoxy-benzothiazol-2-amine with hydrazine hydrate.
Materials:
-
6-methoxy-benzothiazol-2-amine
-
Hydrazine hydrate (80%)
-
Ethylene glycol
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
To a suspension of hydrazine hydrate in ethylene glycol, add concentrated hydrochloric acid dropwise at 5-6 °C.
-
Add 6-methoxy-benzothiazol-2-amine to the mixture.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 coated 96-well plates
-
ATP solution
-
Anti-phosphotyrosine antibody (HRP-conjugated)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Microplate reader
Procedure:
-
Add the test compound at various concentrations to the wells of the poly(Glu, Tyr) coated plate.
-
Add the EGFR kinase to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP solution and incubate for 30-60 minutes at 37°C.
-
Wash the wells with wash buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 30-60 minutes at room temperature.
-
Wash the wells again with wash buffer.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
H+/K+ ATPase Inhibition Assay
This assay determines the inhibitory effect of compounds on the proton pump.
Materials:
-
Gastric microsomes (source of H+/K+ ATPase) prepared from fresh sheep or pig stomachs.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
MgCl₂ solution
-
KCl solution
-
ATP solution
-
Test compounds
-
Omeprazole (standard inhibitor)
-
Trichloroacetic acid (TCA)
-
Reagents for phosphate determination (e.g., Fiske-Subbarow reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, KCl, and the gastric microsomal preparation.
-
Add various concentrations of the test compound or omeprazole to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding ice-cold TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method) by measuring the absorbance at a specific wavelength (e.g., 660 nm).
-
Calculate the percentage of H+/K+ ATPase inhibition and determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities against critical targets in cancer, microbial infections, and enzymatic pathways underscore their potential in addressing significant unmet medical needs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new and more potent drug candidates based on this privileged chemical structure. Further investigations into the precise mechanisms of action, structure-activity relationships, and in vivo efficacy are warranted to fully realize the therapeutic potential of this important class of compounds.
References
The Enduring Legacy of Benzothiazole: An In-depth Technical Guide to its Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the rich history and scientific evolution of benzothiazole and its derivatives. From its seminal synthesis in the late 19th century to its current prominence as a "privileged scaffold" in medicinal chemistry, this document details the key discoveries, pivotal applications, and core experimental methodologies that have defined the field. This guide is intended to serve as a valuable resource, offering in-depth technical information, structured data for comparative analysis, and visual representations of critical biological pathways and experimental workflows.
A Historical Overview: From Industrial Workhorse to Medicinal Marvel
The journey of the benzothiazole nucleus is a compelling narrative of chemical discovery and application, evolving from an industrial curiosity to a cornerstone of modern drug development.
The story begins in 1879 with the pioneering work of August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazole.[1][2] However, it was not until 1921 that a significant industrial application for a benzothiazole derivative emerged. Scientists at Goodyear Tire & Rubber and Pirelli discovered that 2-mercaptobenzothiazole (MBT) and its derivatives are highly effective vulcanization accelerators for rubber.[2][3] This discovery, largely credited to Lorin B. Sebrell, revolutionized the rubber industry by enabling the production of stronger, more durable materials with shorter processing times and lower energy consumption.[4]
For several decades, the primary application of benzothiazoles remained in the industrial sector. The parent benzothiazole molecule itself was not isolated from a natural source until 1967, when it was identified as a volatile component of American cranberries.[2]
The latter half of the 20th century marked a significant paradigm shift. Researchers began to uncover the vast pharmacological potential of the benzothiazole scaffold, leading to an explosion of research into its derivatives.[2] This exploration revealed a remarkable breadth of biological activities, establishing the benzothiazole core as a "privileged scaffold" in medicinal chemistry. Today, benzothiazole derivatives are integral components of numerous therapeutic agents, targeting a wide array of diseases.[2]
Key Milestones in the History of Benzothiazole
| Year | Milestone | Key Figure(s)/Institution(s) | Significance |
| 1879 | First synthesis of 2-substituted benzothiazoles | A.W. von Hofmann | Foundational discovery of the benzothiazole ring system. |
| 1921 | Discovery of 2-mercaptobenzothiazole as a rubber vulcanization accelerator | Lorin B. Sebrell (Goodyear), Pirelli | Revolutionized the rubber industry, leading to more durable and efficiently produced rubber products. |
| 1967 | Isolation of the parent benzothiazole from a natural source (cranberries) | A. E. Stafford et al. | Demonstrated the natural occurrence of the benzothiazole scaffold. |
| Late 20th Century | Emergence as a "privileged scaffold" in medicinal chemistry | Numerous researchers worldwide | Led to the discovery of a wide range of biological activities and the development of numerous drug candidates. |
| 1995 | FDA approval of Riluzole for Amyotrophic Lateral Sclerosis (ALS) | First benzothiazole-containing drug approved for a neurodegenerative disease.[5][6] | |
| 1997 | FDA approval of Pramipexole for Parkinson's Disease | Pharmacia and Upjohn | Provided a new therapeutic option for managing Parkinson's disease.[7] |
Core Synthetic Methodologies: Building the Benzothiazole Scaffold
The construction of the benzothiazole ring system is a cornerstone of its chemistry. A variety of synthetic strategies have been developed over the years, with the most common and versatile being the condensation of 2-aminothiophenol with various electrophilic partners.
General Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes
This protocol describes a widely used method for the synthesis of 2-aryl-benzothiazoles.
Experimental Protocol:
-
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Solvent (e.g., ethanol, dimethylformamide (DMF))
-
Oxidizing agent (e.g., air, hydrogen peroxide)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq) in the chosen solvent.
-
To this solution, add 2-aminothiophenol (1.0 eq).
-
The reaction mixture is then stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The reaction is often open to the air to allow for oxidation.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aryl-benzothiazole.
-
-
Characterization:
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
General Synthesis Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. What has changed with riluzole? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Profile of 2-Hydrazinyl-6-methoxybenzo[d]thiazole
This document provides a comprehensive overview of the spectroscopic data for 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in drug discovery, offering key data and experimental context.
Molecular Structure and Properties
-
IUPAC Name: (6-methoxy-1,3-benzothiazol-2-yl)hydrazine[1]
-
Molecular Formula: C₈H₉N₃OS[1]
-
Molecular Weight: 195.24 g/mol [1]
-
CAS Number: 20174-70-3[1]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific peak assignments for the parent compound are not detailed in the provided search results, data for closely related derivatives and general procedures are available. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]
Table 1: Representative NMR Data for Benzothiazole Derivatives
| Nucleus | Chemical Shift (δ) ppm - Representative Data for Derivatives |
|---|---|
| ¹H NMR | Signals for aromatic protons, methoxy group protons, and hydrazinyl protons are expected. For a related hydrazone derivative, aromatic protons appear between δ 7.0-8.1 ppm, and the methoxy protons (OCH₃) appear as a singlet around δ 3.83 ppm.[2] |
| ¹³C NMR | For a related hydrazone derivative, the key carbon signals include the C-2 of the benzothiazole ring at δ ~167 ppm, the methoxy carbon (OCH₃) at δ ~55.5 ppm, and various aromatic carbons between δ 108-150 ppm.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (ν, cm⁻¹) - Expected Range |
|---|---|
| N-H Stretch (Hydrazine) | 3400 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=N Stretch (Thiazole) | 1630 - 1575 |
| C-O Stretch (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-S Stretch | 710 - 620 |
Note: These are typical ranges. Data for a closely related hydrazone derivative shows characteristic peaks at 3074 cm⁻¹ (C-H aromatic), 1607 cm⁻¹ (C=N), and 1261 cm⁻¹ (C-O).[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | m/z Value | Note |
|---|---|---|---|
| GC-MS | EI+ | 195 [M]⁺, 178, 122 | The peak at m/z 195 corresponds to the molecular ion.[1] |
| ESI-MS | Positive | Calculated for C₈H₉N₃OS: 195.0466[1] | High-resolution mass spectrometry provides the exact mass. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on common laboratory practices for similar compounds.[3][4][5]
Synthesis of this compound
A general method for synthesizing 2-hydrazinylbenzothiazoles involves the reaction of a 2-substituted benzothiazole with hydrazine hydrate.[6]
Caption: General synthesis workflow for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[2][3] The acquisition parameters (pulse sequence, number of scans, relaxation delay) are optimized to obtain high-quality spectra.
IR Spectroscopy Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).[7] A background spectrum is recorded first and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and passed through a gas chromatography column before entering the ion source.[1] For ESI-MS, the sample is dissolved in a suitable solvent and infused directly or via LC.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the resulting ions.
Logical Workflow: From Synthesis to Characterization
The process of studying a new compound like this compound follows a logical progression from synthesis to detailed structural analysis and finally to biological evaluation.
Caption: Logical workflow from synthesis to biological evaluation.
References
- 1. This compound | C8H9N3OS | CID 1987846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the most common and effective precursors, presents detailed experimental protocols, and summarizes quantitative data to facilitate comparison and replication.
Core Synthetic Pathways and Starting Materials
The synthesis of this compound can be efficiently achieved through several key pathways, primarily commencing from three readily accessible starting materials: 2-Amino-6-methoxybenzo[d]thiazole , 2-Mercapto-6-methoxybenzo[d]thiazole , and 2-Chloro-6-methoxybenzo[d]thiazole . The selection of a particular route may be guided by factors such as the availability of the precursor, desired yield, and reaction conditions.
The general workflow for the synthesis of this compound from these key starting materials is depicted below.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 2-hydrazinyl-benzo[d]thiazole derivatives from various precursors. It is important to note that yields can vary based on the specific reaction conditions and the nature of substituents on the benzothiazole ring.
| Starting Material | Reagents | Product | Reported Yield | Reference |
| 2-Amino-6-chlorobenzo[d]thiazole | Hydrazine hydrate, HCl, Ethylene glycol | 6-Chloro-2-hydrazinylbenzo[d]thiazole | 89.0% | [1] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | 2-Hydrazinobenzothiazole | 92% | [2] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate, Ethanol | 2-Hydrazinobenzothiazole | 95% | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound from the three principal starting materials.
Method 1: From 2-Amino-6-methoxybenzo[d]thiazole
This route involves the direct conversion of the amino group to a hydrazinyl group. The protocol is adapted from the synthesis of a structurally similar compound, 2-hydrazinyl-7-methylbenzo[d]thiazole.[4]
Reaction Scheme:
[2-Mercapto-6-methoxybenzo[d]thiazole] + Hydrazine Hydrate --(Ethanol, Reflux)--> [this compound] + H₂S
[2-Chloro-6-methoxybenzo[d]thiazole] + Hydrazine Hydrate --> [this compound] + HCl
This guide provides a foundational understanding of the synthesis of this compound, offering researchers and drug development professionals a solid starting point for their work with this promising class of compounds. The provided protocols are based on established literature and can be optimized for specific laboratory conditions and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Structural Analogs of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, featured in numerous clinically approved drugs.[1] Structural analogs of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, particularly its hydrazone derivatives, have emerged as a promising class of compounds with significant therapeutic potential, most notably in oncology. By reacting the core 2-hydrazinyl moiety with various substituted aldehydes and ketones, a diverse library of analogs can be generated. These derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, with some compounds exhibiting efficacy in the low micromolar range.[1] Structure-activity relationship (SAR) studies indicate that substitutions at the C-6 position of the benzothiazole ring, such as the methoxy group, are crucial for enhancing anticancer activity.[1] This guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action for these valuable analogs.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1] The inherent bioactivity of this scaffold has led to its incorporation into several clinically significant drugs such as Riluzole and Pramipexole.[1] The 2-hydrazinylbenzothiazole core serves as a versatile building block for creating more complex molecules. The coupling of this core with various aldehydes or ketones to form hydrazone derivatives has been shown to be a particularly effective strategy for enhancing pharmacological activity.[2]
Core Synthesis: Preparation of this compound Analogs
The primary route for generating structural analogs involves a two-step process. First, the precursor 2-hydrazinylbenzothiazole is synthesized. Second, this precursor is condensed with a variety of substituted aldehydes to form the final 2-hydrazone-bridged benzothiazole derivatives. A mechanochemical, solvent-free approach has been reported as an efficient and green method for this synthesis.[1]
A generalized workflow for the synthesis is presented below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole hydrazones, compounds of significant interest in medicinal chemistry due to their potential therapeutic activities. The synthesis is a two-step process involving the formation of the key intermediate, this compound, followed by its condensation with various aromatic and heteroaromatic aldehydes to yield the target hydrazones.
I. Overview of the Synthetic Pathway
The synthesis of this compound hydrazones is a straightforward and efficient process. The first step involves the synthesis of the this compound intermediate. This is typically achieved through the hydrazinolysis of a suitable precursor, such as 2-amino-6-methoxybenzo[d]thiazole or 2-mercapto-6-methoxybenzo[d]thiazole. The subsequent step is the condensation reaction between the synthesized hydrazinyl intermediate and a variety of aldehyde or ketone derivatives in the presence of a catalytic amount of acid to afford the desired hydrazones.
II. Experimental Protocols
A. Synthesis of this compound (Intermediate)
This protocol is adapted from procedures for analogous compounds and is expected to be effective for the 6-methoxy derivative.[1][2]
Materials:
-
2-Amino-6-methoxybenzo[d]thiazole
-
Hydrazine hydrate (80% or higher)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethylene glycol
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend hydrazine hydrate (0.06 mol) in ethylene glycol (40 mL).
-
Cool the suspension to 5-6 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise to the cooled suspension while stirring.
-
To this mixture, add 2-amino-6-methoxybenzo[d]thiazole (0.02 mol).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash it thoroughly with distilled water.
-
The crude product can be purified by recrystallization from ethanol to obtain pure this compound.
B. General Procedure for the Synthesis of this compound Hydrazones
This general procedure outlines the condensation reaction to form the final hydrazone products.[1][3]
Materials:
-
This compound (from step A)
-
Substituted aromatic or heteroaromatic aldehyde (1.0 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the desired substituted aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
III. Data Presentation
The following tables summarize typical quantitative data for analogous benzothiazole hydrazones. The data for the specific 6-methoxy derivatives should be determined experimentally.
Table 1: Reaction Conditions and Yields for Analogous Benzothiazole Hydrazones
| Compound ID | Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Chlorophenyl | 3 | 85 | 234-236 |
| 2 | 4-Nitrophenyl | 2.5 | 91 | 278-280 |
| 3 | 4-Hydroxyphenyl | 4 | 82 | 255-257 |
| 4 | 2-Thienyl | 2 | 81 | 163-165[3] |
| 5 | 3-Methyl-2-thienyl | 2 | 78 | 162-164[3] |
Table 2: Spectroscopic Data for a Representative Analogous Hydrazone (Compound with 2-Thienyl substituent) [3]
| Spectroscopic Data | Value |
| IR (cm⁻¹) | 3076 (N-H), 1666 (C=O), 1392 (C=N) |
| ¹H NMR (δ, ppm) | 11.75 (s, 1H, -NH), 8.23 (s, 1H, -CH=N), 7.87-6.99 (m, Ar-H) |
| ¹³C NMR (δ, ppm) | 168.34, 163.33, 159.15, 154.38, 142.80, 139.52, 131.68, 131.19, 129.17, 128.43, 122.54, 114.22, 104.97, 55.99, 35.43 |
| HRMS (m/z) | [M+H]⁺ calcd for C₁₅H₁₃N₃O₂S₃: 364.0243; found: 364.0249 |
IV. Visualizations
A. Reaction Scheme
Caption: General reaction scheme for the two-step synthesis of this compound hydrazones.
B. Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound hydrazones.
References
- 1. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinyl-6-methoxybenzo[d]thiazole in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-6-methoxybenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class, a group of molecules recognized for their wide range of therapeutic activities. Benzothiazole derivatives have demonstrated notable antimicrobial, antitubercular, anticancer, and anti-inflammatory properties. The incorporation of a hydrazinyl group at the 2-position and a methoxy group at the 6-position of the benzothiazole scaffold provides a versatile core for the synthesis of various hydrazone derivatives, which have shown significant potential as antimicrobial agents.[1][2] This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in antimicrobial assays. While much of the existing research focuses on the antimicrobial activities of hydrazone derivatives synthesized from this core molecule, the foundational protocols for assessing any new derivative remain consistent.
Synthesis
The synthesis of this compound is a key preliminary step for its use in antimicrobial studies, either as a standalone agent or as an intermediate for further derivatization.
Protocol for the Synthesis of this compound
This protocol is based on general procedures reported for the synthesis of 2-hydrazinylbenzo[d]thiazoles.[1][3]
Materials:
-
6-methoxybenzo[d]thiazol-2-amine
-
Hydrazine hydrate
-
Ethylene glycol
-
Concentrated Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
Suspend 6-methoxybenzo[d]thiazol-2-amine in ethylene glycol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydrazinyl-6-methoxybenzo[d]thiazole: A Versatile Precursor for Heterocyclic Synthesis
Application Note & Protocols for Researchers in Drug Discovery and Organic Synthesis
Introduction
2-Hydrazinyl-6-methoxybenzo[d]thiazole is a key building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of the hydrazinyl group, coupled with the privileged benzothiazole scaffold, makes it an attractive starting material for the synthesis of novel molecules with potential therapeutic applications. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into hydrazones and pyrazoles, which are important classes of bioactive heterocyclic compounds.
Synthesis of this compound
The synthesis of the target precursor is achieved in a two-step process starting from the commercially available p-anisidine. The first step involves the formation of the benzothiazole ring, followed by the introduction of the hydrazinyl group.
Step 1: Synthesis of 2-Amino-6-methoxybenzo[d]thiazole
This procedure is adapted from the classical Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice with constant stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: The crude 2-amino-6-methoxybenzo[d]thiazole can be purified by recrystallization from ethanol to afford a crystalline solid.
Step 2: Synthesis of this compound
The 2-amino group of the benzothiazole is converted to a hydrazinyl group via a diazotization-reduction sequence, although a more direct displacement with hydrazine hydrate is often employed.
Experimental Protocol:
-
Reaction Setup: To a suspension of 2-amino-6-methoxybenzo[d]thiazole (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol in a round-bottom flask, add hydrazine hydrate (10-20 eq).
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess hydrazine hydrate is removed under reduced pressure.
-
Isolation: The resulting residue is triturated with cold water, and the precipitated solid is collected by vacuum filtration.
-
Purification: The crude this compound is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Application in Heterocyclic Synthesis
The synthesized this compound serves as a versatile precursor for the synthesis of various heterocyclic systems.
Synthesis of Benzothiazole-based Hydrazones
Hydrazones are a class of compounds known for their diverse biological activities. They are readily synthesized by the condensation of a hydrazine derivative with an aldehyde or a ketone.
General Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a substituted aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux for 2-8 hours, with reaction progress monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude hydrazone is washed with cold ethanol and can be further purified by recrystallization.
Synthesis of Benzothiazole-substituted Pyrazoles
Pyrazoles are another important class of five-membered heterocyclic compounds with a wide range of pharmacological properties. They can be synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound.
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq) in a solvent such as ethanol or glacial acetic acid.
-
Reaction: The reaction mixture is heated to reflux for 6-12 hours. The reaction progress is monitored by TLC.
-
Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with cold water to induce precipitation.
-
Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Data Presentation
The following tables summarize the biological activities of some representative heterocyclic compounds derived from 2-hydrazinyl-benzothiazole precursors.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| BTZ-H1 | Hydrazone | Staphylococcus aureus | 12.5 | [1] |
| BTZ-H2 | Hydrazone | Escherichia coli | 25 | [1] |
| BTZ-P1 | Pyrazole | Candida albicans | 15.6 | [1] |
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| BTZ-H3 | Hydrazone | MCF-7 (Breast) | 5.2 | [1] |
| BTZ-H4 | Hydrazone | A549 (Lung) | 8.7 | [1] |
| BTZ-P2 | Pyrazole | HeLa (Cervical) | 10.1 | [1] |
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound and its derivatives.
Anticancer Signaling Pathway of Benzothiazole Derivatives
Caption: Proposed anticancer mechanism of benzothiazole derivatives.
References
Application Notes and Protocols for Molecular Docking Studies of Benzothiazole Derivatives
Introduction
Benzothiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][3][4] Molecular docking is a powerful and widely used computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzothiazole derivative) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex.[1][3] This method is instrumental in drug discovery for elucidating binding modes, understanding structure-activity relationships, and screening virtual libraries of compounds to identify potential drug candidates.[4] These application notes provide a detailed experimental procedure for conducting molecular docking studies on benzothiazole derivatives, aimed at researchers, scientists, and drug development professionals.
Experimental Protocols
This section outlines a generalized yet detailed workflow for performing molecular docking studies of benzothiazole inhibitors. The protocol is broadly applicable to common docking software such as AutoDock Vina, Schrödinger Glide, and Molegro Virtual Docker.[1][3][5]
Part 1: System and Software Requirements
-
Hardware: A modern workstation with a multi-core processor and at least 16 GB of RAM is recommended for efficient computation.
-
Operating System: Windows, macOS, or Linux.
-
Core Software:
-
Molecular Docking Engine: AutoDock Vina (open-source) or commercial packages like Schrödinger Maestro/Glide or MOE.[3][5]
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer, or the graphical user interface of the chosen docking suite (e.g., AutoDock Tools for Vina, Maestro).[3][5]
-
Ligand Preparation: ChemDraw, MarvinSketch, or Avogadro for drawing 2D structures and initial 3D conversion.[1][3][6]
-
Part 2: Target Protein Preparation
-
Acquisition of Protein Structure:
-
Initial Protein Cleanup:
-
Protein Refinement:
-
Add polar hydrogen atoms to the protein structure.[5] This is crucial for correctly defining hydrogen bond donors and acceptors.
-
Assign appropriate protonation states to amino acid residues, particularly histidine, at a physiological pH (e.g., 7.4).[9]
-
Repair any missing side chains or atoms using built-in tools within the software.
-
-
Energy Minimization:
-
File Preparation:
-
Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Part 3: Ligand (Benzothiazole Derivative) Preparation
-
Structure Generation:
-
Draw the 2D structures of the benzothiazole derivatives using chemical drawing software like MarvinSketch or ChemDraw.[1]
-
-
Conversion to 3D and Optimization:
-
Charge and Torsion Angle Assignment:
-
Assign partial charges (e.g., Gasteiger charges) to each atom in the ligand.
-
Define the rotatable (torsional) bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.
-
-
File Preparation:
-
Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina, SDF/MOL for others).[1]
-
Part 4: Molecular Docking Simulation
-
Defining the Binding Site (Grid Generation):
-
Identify the active site of the target protein. This is often determined from the position of a co-crystallized ligand in the experimental PDB structure or through cavity detection algorithms.[10]
-
Define a "grid box" or docking sphere that encompasses the entire binding pocket. This box defines the search space within which the docking algorithm will place and orient the ligand.[9] The size of the box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Configuring Docking Parameters:
-
Set the parameters for the docking run. The key parameter is exhaustiveness in AutoDock Vina, which controls the computational effort used in the search. Higher values increase the probability of finding the optimal binding pose but require more time.
-
-
Running the Docking Simulation:
-
Execute the docking calculation. The software will systematically sample different conformations and orientations of the benzothiazole derivative within the defined grid box.[10]
-
The program uses a scoring function to evaluate the fitness of each pose, estimating the binding affinity (e.g., in kcal/mol).[3]
-
Part 5: Analysis and Visualization of Results
-
Ranking and Scoring:
-
The docking software will output a series of binding poses for each ligand, ranked by their predicted binding affinity (docking score).[3] The pose with the lowest binding energy score is typically considered the most favorable.
-
-
Pose Visualization and Interaction Analysis:
-
Load the protein-ligand complex into a visualization tool (e.g., Discovery Studio Visualizer, UCSF Chimera).[3]
-
Analyze the top-ranked binding pose to identify key molecular interactions between the benzothiazole derivative and the protein's active site residues.
-
Common interactions to look for include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.[2]
-
-
Validation (Optional but Recommended):
-
To validate the docking protocol, a known inhibitor (if available) can be removed from its crystal structure and re-docked. The protocol is considered reliable if the predicted binding pose has a low root-mean-square deviation (RMSD) compared to the original crystallographic pose.
-
Data Presentation: Quantitative Docking Results
The following table summarizes quantitative data from various molecular docking studies of benzothiazole derivatives against different biological targets.
| Target Protein (PDB ID) | Benzothiazole Derivative/Analogue | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Reference |
| GABA-AT | Analogue A14 | -6.6 | Vigabatrin | -5.2 | [3][11] |
| GABA-AT | Analogue A9 | -6.1 | Vigabatrin | -5.2 | [3][11] |
| GABA-AT | Analogue A12 | -6.1 | Vigabatrin | -5.2 | [3][11] |
| HER Enzyme | Compound 2 | -10.4 | - | - | [8] |
| HER Enzyme | Compound 3 | -9.9 | - | - | [8] |
| E. coli Dihydroorotase | Compound 3 | -5.02 | HDDP (co-crystalized) | -7.37 | [12] |
| E. coli Dihydroorotase | Compound 10 | -5.02 | HDDP (co-crystalized) | -7.37 | [12] |
Note: Docking scores from different studies and software are not always directly comparable due to variations in algorithms and scoring functions. For instance, some studies report MolDock scores, which use a different scale.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for molecular docking of benzothiazole derivatives.
Signaling Pathway Diagram: GABAergic Inhibition
Caption: Inhibition of GABA-AT by benzothiazole derivatives.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant activity of thiazole compounds. The methodologies described are essential for the screening and characterization of novel thiazole derivatives as potential therapeutic agents for conditions associated with oxidative stress.
Introduction to Antioxidant Activity Evaluation
The antioxidant potential of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Thiazole compounds, known for their diverse pharmacological activities, are often investigated for their antioxidant properties.[1] This document outlines the most common in vitro assays used to assess these properties.
Commonly Used Antioxidant Assays
Several spectrophotometric assays are widely employed to determine the antioxidant capacity of chemical compounds. These include the DPPH• radical scavenging assay, the ABTS•+ radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, the Cupric Reducing Antioxidant Capacity (CUPRAC) assay, and the measurement of reducing power.[2][3] Additionally, metal chelation assays are used to assess the ability of compounds to bind transition metals, thereby inhibiting the formation of reactive oxygen species (ROS).[2][4]
Radical Scavenging Assays
Radical scavenging assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it.
-
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay is based on the reduction of the stable violet DPPH• radical to the yellow-colored diphenylpicrylhydrazine.[5] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6][7]
-
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : This assay involves the generation of the blue-green ABTS•+ radical cation, which is then reduced by the antioxidant, leading to a loss of color measured at 734 nm.[8][9]
Electron Transfer Assays
Electron transfer assays evaluate the capacity of a potential antioxidant to reduce an oxidant, which results in a color change.
-
FRAP (Ferric Reducing Antioxidant Power) Assay : This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[2][10] The reaction is typically carried out in an acidic medium (pH 3.6).[9]
-
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay : In this assay, the cupric ion (Cu²⁺) is reduced to the cuprous ion (Cu¹⁺) by the antioxidant. The resulting Cu¹⁺ forms a colored complex with a chelating agent, such as neocuproine, which is measured spectrophotometrically.[2]
-
Reducing Power (RP) Assay : This assay is based on the principle that compounds with reduction potential react with potassium ferricyanide (Fe³⁺) to form potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a ferric-ferrous complex with an absorption maximum at 700 nm.[2][9]
-
Total Antioxidant Capacity (TAC) Assay : Also known as the phosphomolybdenum assay, this method evaluates the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex at acidic pH.[2][9]
Metal Chelation Assay
-
Ferrous Ion (Fe²⁺) Chelation Assay : This assay determines the ability of a compound to chelate ferrous ions. The principle is based on the competition between the antioxidant and ferrozine for the binding of Fe²⁺. A decrease in the formation of the red ferrozine-Fe²⁺ complex indicates chelation activity.[2][4]
Lipid Peroxidation Inhibition Assay
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay : This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[11][12] MDA reacts with thiobarbituric acid (TBA) to form a pink chromogen that can be measured spectrophotometrically at 532 nm.[12][13]
Experimental Protocols
DPPH• Radical Scavenging Assay
Principle: The antioxidant compound donates a hydrogen atom or an electron to the stable DPPH• radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Thiazole compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.[6]
-
Prepare a series of dilutions of the thiazole compound and the positive control in methanol (e.g., 50, 100, 150, 200, 250 ppm).[6]
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
A blank containing only methanol and a control containing the solvent and DPPH solution should also be measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[6]
ABTS•+ Radical Cation Decolorization Assay
Principle: The pre-formed ABTS•+ radical cation is reduced by the antioxidant, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.[8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Thiazole compound stock solution
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare various concentrations of the thiazole compound and the positive control.
-
Add 10 µL of the test compound or standard to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[9]
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, resulting in the formation of a blue-colored complex.[10][14]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Thiazole compound stock solution
-
Positive control (e.g., Ascorbic acid, Trolox, FeSO₄·7H₂O)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]
-
Warm the FRAP reagent to 37°C before use.[15]
-
Prepare different concentrations of the thiazole compound and the standard.
-
Add 30 µL of the test compound or standard to 900 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.[10]
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (mM Fe²⁺ equivalents per mg of compound).
Lipid Peroxidation Inhibition (TBARS) Assay
Principle: This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored adduct.[11][12]
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
Tissue homogenate or other lipid-rich sample
-
Thiazole compound stock solution
-
Positive control (e.g., Vitamin E)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a tissue homogenate (e.g., from rat liver) in a suitable buffer (e.g., KCl).[12]
-
Induce lipid peroxidation by adding an inducing agent (e.g., FeSO₄ and ascorbic acid).
-
Add different concentrations of the thiazole compound or positive control to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA.
-
Add TBA reagent and heat the mixture in a boiling water bath for 15-30 minutes.[12]
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[12]
-
The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the sample with that of the control (without the test compound).
Data Presentation
The antioxidant activities of various thiazole derivatives from the literature are summarized in the tables below for easy comparison.
Table 1: DPPH Radical Scavenging Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazole Derivative A | 64.75 (ppm) | - | - | [6] |
| Thiazole-carboxamide LMH6 | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [7] |
| Thiazole-carboxamide LMH7 | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 | [7] |
| Thiazolyl-catechol 3g | 4.95 ± 0.04 | Ascorbic Acid | 11.21 ± 0.09 | [2] |
| Thiazolyl-catechol 3h | 4.32 ± 0.05 | Trolox | 7.93 ± 0.06 | [2] |
Table 2: ABTS Radical Scavenging Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Phenolic Thiazole 5a | 3.42 ± 0.03 | Ascorbic Acid | 6.83 ± 0.05 | [4] |
| Phenolic Thiazole 5b | 3.29 ± 0.02 | Ascorbic Acid | 6.83 ± 0.05 | [4] |
| Phenolic Thiazole 7b | 4.87 ± 0.04 | Ascorbic Acid | 6.83 ± 0.05 | [4] |
| Thiazolyl-catechol 3g | 2.87 ± 0.02 | Ascorbic Acid | 5.87 ± 0.05 | [2] |
| Thiazolyl-catechol 3h | 2.54 ± 0.03 | Trolox | 4.21 ± 0.03 | [2] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Thiazole Derivatives
| Compound | Activity (% of Ascorbic Acid) | Reference |
| Catechol hydrazinyl-thiazole (CHT) | > Ascorbic Acid & Trolox | [9] |
| Thiazolyl-catechol 3g | 265.4 ± 1.2 | [2] |
| Thiazolyl-catechol 3h | 289.7 ± 1.5 | [2] |
Visualization of Methodologies and Pathways
The following diagrams illustrate the experimental workflows and the underlying principles of the described antioxidant assays.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. zen-bio.com [zen-bio.com]
- 15. researchgate.net [researchgate.net]
Application of 2-Hydrazinyl-6-methoxybenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-6-methoxybenzo[d]thiazole is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its unique chemical structure, featuring a benzothiazole core substituted with a hydrazinyl group at the 2-position and a methoxy group at the 6-position, provides a valuable platform for the synthesis of a diverse range of derivatives with significant biological activities. The presence of the reactive hydrazinyl group allows for the facile introduction of various pharmacophores, leading to the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound, with a focus on its utility as a precursor for potential anticancer, antimicrobial, and enzyme-inhibiting agents.
Synthesis
The synthesis of this compound is a crucial first step in the development of its derivatives. A common and effective method involves a two-step process starting from 6-methoxybenzo[d]thiazol-2-amine.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the target compound from 6-methoxybenzo[d]thiazol-2-amine.
Materials:
-
6-methoxybenzo[d]thiazol-2-amine
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
Step 1: Diazotization of 6-methoxybenzo[d]thiazol-2-amine
-
Dissolve a specific amount of 6-methoxybenzo[d]thiazol-2-amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring the reaction mixture at this temperature for 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a color change.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at room temperature.
-
Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is alkaline, which will precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of hydrazone derivatives. These derivatives have demonstrated a wide range of pharmacological activities.
Anticancer Activity
Hydrazone derivatives of this compound have shown significant potential as anticancer agents. Several studies have reported their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[1]
Signaling Pathway of EGFR Inhibition
The diagram below illustrates the general signaling pathway of EGFR and the point of inhibition by this compound derivatives.
Caption: EGFR signaling pathway and inhibition by derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative hydrazone derivatives of this compound against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| Derivative 1 | Pancreatic (Capan-1) | 1.2 |
| Derivative 1 | Non-small cell lung (NCI-H460) | 2.5 |
| Derivative 2 | Breast (MCF-7) | 5.8 |
| Derivative 2 | Colon (HCT-116) | 7.2 |
| Etoposide (Ref) | Pancreatic (Capan-1) | 3.1 |
| Etoposide (Ref) | Non-small cell lung (NCI-H460) | 4.9 |
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol describes the methodology for evaluating the in vitro anticancer activity of this compound derivatives using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative 3 | Staphylococcus aureus | 12.5 | Candida albicans | 25 |
| Derivative 3 | Escherichia coli | 25 | Aspergillus niger | 50 |
| Derivative 4 | Staphylococcus aureus | 6.25 | Candida albicans | 12.5 |
| Derivative 4 | Escherichia coli | 12.5 | Aspergillus niger | 25 |
| Ciprofloxacin (Ref) | Staphylococcus aureus | 1.0 | N/A | N/A |
| Ciprofloxacin (Ref) | Escherichia coli | 0.5 | N/A | N/A |
| Fluconazole (Ref) | N/A | N/A | Candida albicans | 8.0 |
Protocol 3: Broth Microdilution Method for MIC Determination
This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized microbial inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Enzyme Inhibition
The benzothiazole scaffold is known to interact with various enzymes, and derivatives of this compound have been explored as inhibitors of enzymes such as monoamine oxidase (MAO).
Quantitative Data: Enzyme Inhibition
The following table shows the inhibitory activity (IC50 values) of a representative derivative against MAO-A and MAO-B.
| Compound ID | Enzyme | IC50 (µM) |
| Derivative 5 | MAO-A | 8.5 |
| Derivative 5 | MAO-B | 1.2 |
| Moclobemide (Ref) | MAO-A | 2.1 |
| Selegiline (Ref) | MAO-B | 0.09 |
Note: The provided data are representative examples from the literature and may not encompass all reported activities. Researchers are encouraged to consult the primary literature for more detailed information.
References
Application Notes and Protocols for In Vitro Antimycobacterial Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the in vitro antimycobacterial activity of novel compounds. The protocols for three commonly employed assays are described: the Microplate Alamar Blue Assay (MABA), the Luciferase Reporter Phage (LRP) Assay, and the Broth Macrodilution Method. Adherence to these standardized procedures is crucial for generating reproducible and comparable data in the discovery and development of new antitubercular agents.
Overview of Methodologies
The selection of an appropriate assay for determining the antimycobacterial activity of a compound depends on various factors, including the required throughput, turnaround time, and the specific research question being addressed.
-
Microplate Alamar Blue Assay (MABA): A colorimetric, high-throughput method ideal for screening large numbers of compounds. It relies on the reduction of the Alamar Blue (resazurin) indicator by metabolically active mycobacterial cells.[1][2][3]
-
Luciferase Reporter Phage (LRP) Assay: A rapid and highly sensitive method that utilizes genetically engineered mycobacteriophages carrying a luciferase gene. Light production is dependent on the metabolic activity of the mycobacterial host, providing a quick measure of cell viability.[4][5][6]
-
Broth Macrodilution Method: A classic and reliable method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. While more labor-intensive than microplate-based assays, it is a foundational technique in susceptibility testing.[7][8]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the expected MIC ranges for standard anti-tuberculosis drugs against the quality control strain Mycobacterium tuberculosis H37Rv. These values should be used to validate assay performance.
Table 1: MIC Quality Control Ranges for First-Line Antitubercular Drugs against M. tuberculosis H37Rv
| Antimicrobial Agent | MIC Range (µg/mL) | Reference Method |
| Isoniazid (INH) | 0.03 - 0.12 | Broth Microdilution[9] |
| Rifampicin (RIF) | 0.03 - 0.25 | Broth Microdilution[9] |
| Ethambutol (EMB) | 0.25 - 2.0 | Broth Microdilution[9] |
| Streptomycin (STR) | 0.25 - 2.0 | Broth Microdilution |
Note: The MIC is defined as the lowest concentration of the drug that inhibits visible growth or a quantifiable signal (e.g., color change, light emission) depending on the assay.[3][10]
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
This protocol outlines the steps for determining the MIC of a test compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microplates
-
Test compounds and standard control drugs
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in fresh Middlebrook 7H9 broth.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Prepare serial twofold dilutions of the test compounds and control drugs directly in the microplate wells. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compounds and to the growth control wells. The final volume in these wells will be 200 µL.
-
Include a drug-free well with inoculum as a positive growth control.
-
-
Incubation:
-
Seal the plates with a plate sealer or parafilm and incubate at 37°C for 5-7 days.[11]
-
-
Addition of Alamar Blue:
-
Result Interpretation:
-
If the growth control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all wells.[3][11]
-
Incubate for an additional 24 hours.
-
The MIC is the lowest drug concentration that prevents the color change from blue to pink.[3] A blue color indicates no bacterial growth, while a pink color indicates growth.[11]
-
Luciferase Reporter Phage (LRP) Assay
This protocol details a rapid method for assessing antimycobacterial activity.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Luciferase reporter phage (e.g., phAE142)
-
Middlebrook 7H9 broth with supplements
-
Test compounds and control drugs
-
Sterile tubes or 96-well plates
-
D-luciferin substrate
-
Luminometer
Procedure:
-
Inoculum and Drug Exposure:
-
Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth.
-
In a 96-well plate or sterile tubes, expose the bacterial suspension to various concentrations of the test compounds and control drugs.
-
Include a drug-free control.
-
Incubate at 37°C for a predetermined period (e.g., 72 hours).[6]
-
-
Phage Infection:
-
Luminescence Measurement:
-
Result Interpretation:
-
Calculate the percentage reduction in RLU for each drug concentration compared to the drug-free control.
-
The MIC is the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in RLU.[6]
-
Broth Macrodilution Method
This protocol describes the determination of MIC in a larger volume format.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H12 broth
-
Sterile test tubes
-
Test compounds and control drugs
-
Incubator (37°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the test compounds and control drugs in sterile test tubes, each containing a final volume of 1 mL of Middlebrook 7H12 broth.[8]
-
-
Inoculum Preparation:
-
Inoculation:
-
Inoculate each tube containing the drug dilutions with the prepared mycobacterial suspension.
-
Include a drug-free growth control tube and a sterility control tube (broth only).
-
-
Incubation:
-
Incubate all tubes at 37°C for 14-21 days, or until visible growth is observed in the growth control tube.
-
-
Result Interpretation:
-
Visually inspect the tubes for turbidity.
-
The MIC is the lowest concentration of the drug that shows no visible growth.[8]
-
Quality Control
To ensure the accuracy and reproducibility of antimycobacterial susceptibility testing, a robust quality control program is essential.
-
Reference Strains: A well-characterized reference strain, such as Mycobacterium tuberculosis H37Rv (ATCC 27294), should be included in each assay run.[12][13]
-
Control Ranges: The MIC values obtained for the reference strain should fall within the established acceptable ranges (see Table 1).[14]
-
Growth and Sterility Controls: Each assay must include a positive growth control (no drug) and a negative sterility control (no inoculum) to validate the test conditions.
-
Standard Operating Procedures (SOPs): Laboratories should maintain and strictly follow detailed SOPs for each assay to minimize variability.
-
Strain Maintenance: Quality control strains should be obtained from a reputable source (e.g., ATCC) and subcultured a minimal number of times to prevent genetic drift.[15][16][17]
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of a Semi-Automated Reporter Phage Assay for Susceptibility Testing of Mycobacterium tuberculosis Isolates in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bbrc.in [bbrc.in]
- 7. Rapid broth macrodilution method for determination of MICs for Mycobacterium avium isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood agar validation for susceptibility testing of isoniazid, rifampicin, ethambutol, and streptomycin to Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcsmc.org [gcsmc.org]
- 15. bsac.org.uk [bsac.org.uk]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. Control strains | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols: A Library of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of a library of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives. This class of compounds holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The following protocols and data are intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities based on the benzothiazole scaffold.
Synthetic Protocols
The synthesis of this compound and its subsequent derivatives, primarily hydrazones, is a well-established process. The general workflow involves the synthesis of the core hydrazinyl benzothiazole scaffold followed by condensation with various aldehydes to generate a diverse library of compounds.
Synthesis of this compound (Core Scaffold)
The primary method for synthesizing the core scaffold involves the reaction of 2-amino-6-methoxybenzo[d]thiazole with hydrazine hydrate.
Protocol:
-
To a solution of hydrazine hydrate (40 mmol, 1.94 mL) in ethylene glycol (5 mL) at 0–5 °C, add concentrated hydrochloric acid (2 mL) dropwise.
-
To this mixture, add 2-amino-6-methoxybenzo[d]thiazole (10 mmol).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and continue stirring overnight.
-
The resulting precipitate is collected by filtration.
-
The crude product can be recrystallized from ethanol to yield pure this compound.[1]
Synthesis of 2-Hydrazone-bridged-6-methoxybenzo[d]thiazole Derivatives
The hydrazinyl group at the 2-position of the benzothiazole core is readily reacted with a variety of aldehydes to form stable hydrazone derivatives. This reaction allows for the creation of a diverse library of compounds with varying electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.
Protocol:
-
Dissolve this compound (0.30 mmol) in a suitable solvent such as ethanol.
-
Add the desired aldehyde (0.30 mmol) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[2]
-
The reaction can be carried out at room temperature or with gentle heating, and the progress is monitored by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[1]
Biological Evaluation Protocols
The synthesized library of this compound derivatives can be screened for various biological activities. Based on existing literature for analogous compounds, key areas of investigation include anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., Capan-1, NCI-H460, MCF-7) in an appropriate medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions with the culture medium to achieve a range of final concentrations. Treat the cells with the compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.[3]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Quantitative Data
The following table summarizes the reported in vitro antiproliferative activity of a series of 2-hydrazone-bridged-6-methoxybenzo[d]thiazole derivatives against various human cancer cell lines.
| Compound ID | Phenyl Ring Substituent | Capan-1 (Pancreatic) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | Caco-2 (Colon) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| 45 | 3-methoxy | 1.3 | 2.5 | 3.5 | 4.1 | 2.9 | 2.7 | 4.8 | 5.2 |
| 46 | 4-(N,N-diethylamino)ethoxy | 2.1 | 3.8 | 4.6 | 5.3 | 3.5 | 3.9 | 6.1 | 6.8 |
| 47 | 4-(N,N-dimethylamino)ethoxy | 1.9 | 3.5 | 4.2 | 4.9 | 3.2 | 3.6 | 5.8 | 6.5 |
| 48 | 4-(morpholin-4-yl)ethoxy | 2.5 | 4.2 | 5.1 | 5.9 | 4.1 | 4.5 | 7.2 | 7.9 |
| 49 | 4-(piperidin-1-yl)ethoxy | 2.8 | 4.5 | 5.5 | 6.3 | 4.4 | 4.8 | 7.6 | 8.3 |
| 50 | 3-fluoro | 1.5 | 2.8 | 3.8 | 4.4 | 3.1 | 3.4 | 5.1 | 5.6 |
| 51 | 4-(N,N-diethylamino)ethoxy-3-fluoro | 2.3 | 4.1 | 4.9 | 5.7 | 3.8 | 4.2 | 6.5 | 7.2 |
| 52 | 4-(N,N-dimethylamino)ethoxy-3-fluoro | 2.1 | 3.9 | 4.5 | 5.3 | 3.5 | 3.9 | 6.2 | 6.9 |
| Etoposide (Reference) | - | 1.1 | 1.5 | 2.1 | 2.5 | 1.8 | 1.9 | 2.8 | 3.1 |
Data extracted from a study on the mechanochemical synthesis and biological profiling of novel 2-hydrazone-bridged benzothiazoles.[1]
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for the this compound library.
Potential Signaling Pathways
Benzothiazole derivatives have been reported to interfere with several signaling pathways implicated in cancer and inflammation. While the specific pathways modulated by this compound derivatives require further investigation, the following diagrams illustrate potential targets based on the broader benzothiazole class.
Caption: Potential inhibition of the STAT3 signaling pathway by benzothiazole derivatives.[4][5]
Caption: Potential inhibition of the NF-κB signaling pathway by benzothiazole derivatives.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinyl-6-methoxybenzo[d]thiazole in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Hydrazinyl-6-methoxybenzo[d]thiazole in material science, focusing on its role as a corrosion inhibitor and a monomer for polymer synthesis. Detailed experimental protocols are provided to guide research and development in these areas.
Corrosion Inhibition
This compound and its derivatives are promising corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The molecule's heterocyclic nature, containing nitrogen, sulfur, and oxygen atoms, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Application: Corrosion Inhibitor for Mild Steel in Acidic Media
This protocol outlines the evaluation of this compound as a corrosion inhibitor for mild steel in a hydrochloric acid solution.
Experimental Protocol: Gravimetric (Weight Loss) Method
-
Coupon Preparation:
-
Obtain mild steel coupons of a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1000, 1200 grit) until a mirror-like surface is achieved.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons in a moisture-free desiccator and accurately weigh them using an analytical balance.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dimethylformamide, DMF).
-
Prepare a series of corrosive media (1 M HCl) containing different concentrations of the inhibitor (e.g., 50, 100, 150, 200 ppm) by diluting the stock solution. A blank solution of 1 M HCl without the inhibitor should also be prepared.
-
-
Immersion Test:
-
Immerse the pre-weighed mild steel coupons in the blank and inhibitor-containing solutions.
-
Ensure the coupons are fully submerged and maintain a constant temperature (e.g., 298 K) using a water bath for a specified immersion period (e.g., 6 hours).
-
-
Corrosion Rate Determination:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove the corrosion products from the coupon surface by gentle brushing with a soft brush under running water.
-
Rinse the coupons with distilled water, then acetone, and dry them in a desiccator.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) in mm/year using the following formula: CR = (K * W) / (A * T * D) where:
-
K = constant (8.76 x 10^4)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of mild steel in g/cm³
-
-
-
Inhibition Efficiency Calculation:
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:
-
CR_blank = corrosion rate in the absence of the inhibitor
-
CR_inh = corrosion rate in the presence of the inhibitor
-
-
Data Presentation
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 150 | Value | Value | Value |
| 200 | Value | Value | Value |
Experimental Workflow: Corrosion Inhibition Study
Caption: Workflow for Gravimetric Evaluation of Corrosion Inhibition.
Polymer Synthesis
This compound can serve as a monomer for the synthesis of novel polymers. The presence of the reactive hydrazinyl group allows for polymerization reactions, leading to materials with potentially interesting thermal, optical, and biological properties. These polymers can be explored for applications such as drug delivery carriers.[1][2]
Application: Synthesis of a Polyesteramide Carrier Polymer
This protocol describes the synthesis of a polymer from this compound and maleic anhydride, followed by further modification.[1][2]
Experimental Protocol: Polymer Synthesis and Modification
-
Synthesis of (Z)-4-oxo-4-((6-methoxybenzo[d]thiazol-2-yl)amino)but-2-enoic acid (Monomer 1):
-
In a round-bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of maleic anhydride in 25 mL of dimethylformamide (DMF).
-
Reflux the mixture for 4 hours.
-
After cooling, wash the resulting precipitate with diethyl ether and dry at room temperature. The expected yield is approximately 75%.[1]
-
-
Polymerization (Polymer 1):
-
Dissolve a specific amount of Monomer 1 in a suitable solvent.
-
Add a radical initiator, such as ammonium persulfate ((NH₄)₂S₂O₈).
-
Carry out the polymerization reaction under controlled temperature and stirring for a defined period.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer.
-
-
Modification of Polymer 1 (Polymer 2):
-
Suspend Polymer 1 in benzene.
-
Add thionyl chloride dropwise and reflux the mixture to convert the carboxylic acid groups to acyl chloride groups.
-
Remove the excess thionyl chloride and benzene under reduced pressure.
-
The resulting polymer with acyl chloride functionalities (Polymer 2) can be further reacted with various nucleophiles (e.g., drugs containing amine or hydroxyl groups) to form polymer-drug conjugates.
-
Data Presentation
| Polymer | Monomer(s) | Initiator | Yield (%) | Characterization Data (FTIR, NMR) |
| Polymer 1 | Monomer 1 | (NH₄)₂S₂O₈ | Value | Provide key peaks |
| Polymer 2 | Polymer 1, Thionyl Chloride | - | Value | Provide key peaks indicating acyl chloride formation |
Logical Relationship: Polymer Synthesis Pathway
Caption: Synthesis pathway from monomer to polymer-drug conjugate.
Potential Applications in Organic Electronics and Sensors
While specific experimental data for this compound in organic electronics and sensors is not yet widely available, its structural features suggest potential in these fields. Thiazole-based molecules are known to be used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the thiazole ring can be beneficial for creating n-type or ambipolar semiconductor materials.
For sensor applications, the hydrazinyl group can act as a recognition site for specific analytes. The development of chemosensors based on thiazole derivatives has been reported for the detection of various ions and molecules. The methoxy group can further modulate the electronic properties and solubility of the material. Further research is needed to explore and validate these potential applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydrazinyl-6-methoxybenzo[d]thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The primary synthetic routes for 2-hydrazinylbenzothiazoles, including the 6-methoxy derivative, are:
-
Nucleophilic Substitution of 2-Mercaptobenzothiazole: This method involves the reaction of 2-mercapto-6-methoxybenzo[d]thiazole with hydrazine hydrate.[1][2]
-
From 2-Aminobenzothiazole: This route utilizes the reaction of 2-amino-6-methoxybenzo[d]thiazole with hydrazine hydrate, often in the presence of an acid catalyst.[3]
-
Diazotization-Reduction of 2-Aminobenzothiazole: A multi-step process where 2-amino-6-methoxybenzo[d]thiazole is first diazotized, followed by a reduction step to yield the final product. This method avoids the direct use of hydrazine hydrate.[4]
Q2: What is the role of concentrated hydrochloric acid in the synthesis from 2-aminobenzothiazole?
A2: Concentrated hydrochloric acid acts as a catalyst in the reaction between 2-aminobenzothiazole and hydrazine hydrate. It facilitates the nucleophilic substitution by protonating the amino group, making the carbon atom at the 2-position more susceptible to attack by hydrazine.
Q3: Are there any greener or safer alternatives to using hydrazine hydrate?
A3: Yes, a synthetic method that avoids the use of the toxic and expensive hydrazine hydrate involves the diazotization of 4-methyl-2-aminobenzothiazole followed by a reduction reaction.[4] This approach can be adapted for the 6-methoxy derivative and is considered a greener, more environmentally friendly, and safer alternative.[4] Water is used as a solvent in this method, simplifying post-treatment and reducing pollution.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3] A suitable solvent system, such as chloroform/methanol/acetic acid (95:5:3), can be used to separate the starting material from the product. The spots on the TLC plate can be visualized under UV light.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the reaction time and continue monitoring by TLC. - Ensure the reflux temperature is maintained throughout the reaction. - For the 2-aminobenzothiazole route, ensure the catalytic amount of concentrated HCl is added correctly.[3] |
| Side reactions. | - Control the reaction temperature carefully, as higher temperatures can lead to undesired byproducts. - Use purified starting materials to avoid impurities that may catalyze side reactions. | |
| Loss of product during workup. | - When filtering the precipitate, wash with cold water or an appropriate cold solvent to minimize product dissolution. - Optimize the recrystallization solvent to ensure good recovery of the purified product. | |
| Impure Product | Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. - Purify the crude product by recrystallization from a suitable solvent like ethanol.[3] |
| Formation of byproducts. | - Adjust reaction conditions (temperature, time, stoichiometry of reagents) to minimize side reactions. - Employ column chromatography for purification if recrystallization is insufficient. | |
| Reaction Not Starting | Low reactivity of the starting material. | - For the 2-aminobenzothiazole route, ensure the addition of concentrated HCl as a catalyst.[3] - Check the quality and purity of the hydrazine hydrate. |
| Incorrect solvent. | - Ensure the use of a high-boiling point solvent like ethylene glycol for reactions requiring elevated temperatures.[3] |
Experimental Protocols
Synthesis from 2-Amino-6-methoxybenzo[d]thiazole
This protocol is adapted from the synthesis of similar 2-hydrazinylbenzothiazoles.[3]
Materials:
-
2-Amino-6-methoxybenzo[d]thiazole
-
Hydrazine hydrate
-
Concentrated hydrochloric acid
-
Ethylene glycol
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask, suspend hydrazine hydrate (0.06 mol) in ethylene glycol (40 mL).
-
Cool the suspension to 5–6 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise to the suspension.
-
Add 2-Amino-6-methoxybenzo[d]thiazole (0.02 mol) to the mixture.
-
Reflux the reaction mixture for 2–3 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis from 2-Mercapto-6-methoxybenzo[d]thiazole
This protocol is based on the general synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole.[1][2]
Materials:
-
2-Mercapto-6-methoxybenzo[d]thiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
In a round-bottom flask, mix 2-Mercapto-6-methoxybenzo[d]thiazole (1 mole) with hydrazine hydrate (80%).
-
Add absolute ethanol as a solvent.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath.
-
Filter the precipitate.
-
Recrystallize the product from ethanol.
Data Summary
| Synthesis Route | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| From 2-Aminobenzothiazole | 7-Methylbenzo[d]thiazol-2-amine | Hydrazine hydrate, conc. HCl | Ethylene glycol | 3-4 h | High (not specified) | [3] |
| From 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | Not specified | Reflux | 92% | [1] |
| Diazotization-Reduction | 4-Methyl-2-aminobenzothiazole | Sodium nitrite, Sulfite/SnCl2-HCl | Water | 0.5-2 h (diazotization) | >99.0% (purity) | [4] |
Visual Workflows
Caption: Workflow for the synthesis from 2-Amino-6-methoxybenzo[d]thiazole.
Caption: Workflow for the synthesis from 2-Mercapto-6-methoxybenzo[d]thiazole.
Caption: Logical relationship for the Diazotization-Reduction synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydrazinyl-6-methoxybenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Hydrazinyl-6-methoxybenzo[d]thiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Low Recovery After Recrystallization
Problem: You are experiencing a significant loss of product after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the recrystallization solvent at low temperatures. | - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. - Try a different solvent or a solvent mixture in which the product has lower solubility when cold. |
| Too much solvent was used. | - Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recrystallize again. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a slight excess of hot solvent to ensure the compound remains dissolved. |
| Product is an oil or does not crystallize. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Consider an alternative purification method like column chromatography. |
Caption: Troubleshooting workflow for low recovery during recrystallization.
Colored Impurities Persist After Purification
Problem: The purified product has a persistent yellow, brown, or pink discoloration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of the hydrazinyl group. | - Minimize exposure to air and heat during purification. - Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may also adsorb some of your product. - Column chromatography may be necessary to separate the product from these impurities. |
| Residual starting material or reagents. | - Ensure the product is thoroughly washed with a suitable solvent after filtration to remove any soluble impurities. |
Caption: Troubleshooting workflow for persistent colored impurities.
Product Purity is Not Improved by Recrystallization
Problem: Analytical data (e.g., NMR, LC-MS) shows that the purity of your compound does not significantly improve after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of impurities. | - Try a different recrystallization solvent or a mixture of solvents. - A slower cooling rate can sometimes lead to better crystal formation and impurity exclusion. |
| Impurity has very similar solubility to the product. | - Column chromatography is often the most effective method for separating compounds with similar polarities. |
| The product is degrading during the purification process. | - Assess the stability of your compound under the purification conditions (e.g., heat, solvent). - Consider purification at a lower temperature or using a non-protic solvent if the hydrazinyl group is reacting. |
Caption: Troubleshooting for when recrystallization fails to improve purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently reported method for the purification of this compound and its analogs is recrystallization, typically from ethanol.[1][2]
Q2: What are the likely impurities in my crude this compound?
A2: Potential impurities depend on the synthetic route used. Common impurities may include:
-
Unreacted starting materials: such as 2-amino-6-methoxybenzo[d]thiazole, 2-mercapto-6-methoxybenzo[d]thiazole, or 2-chloro-6-methoxybenzo[d]thiazole.
-
Excess hydrazine hydrate: This is usually removed by washing the crude product with water.
-
Side products: Depending on the reaction conditions, side reactions could lead to the formation of other benzothiazole derivatives.
Q3: My compound is a persistent oil and will not crystallize. What should I do?
A3: If your compound oils out during recrystallization, you can try the following:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.
-
Seeding: Add a very small crystal of the pure compound to the cooled solution to induce crystallization.
-
Solvent change: The solvent may not be appropriate. Try a different solvent or a solvent system.
-
Column chromatography: If all else fails, column chromatography can be an effective alternative for purifying oils.
Q4: What solvent system should I use for column chromatography?
A4: The optimal solvent system will depend on the polarity of the impurities. A good starting point for 2-hydrazinyl-benzothiazole derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. A typical gradient might start with a low percentage of the polar solvent and gradually increase. For some derivatives, a mixture of dichloromethane, methanol, and ammonium hydroxide has been used.[1]
Q5: How can I minimize the degradation of my compound during purification?
A5: The hydrazinyl group can be sensitive to oxidation. To minimize degradation:
-
Avoid prolonged heating.
-
Work under an inert atmosphere (nitrogen or argon) if possible.
-
Store the purified compound in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This is a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Heating mantle or hot plate
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol provides a general guideline for purification by column chromatography. The specific conditions may need to be optimized.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Benzothiazole Derivatives in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of benzothiazole derivatives in biological assays. Poor aqueous solubility is a common characteristic of this class of compounds, often hindering accurate assessment of their biological activity.
Frequently Asked questions (FAQs)
Q1: Why do my benzothiazole derivatives have poor solubility in aqueous assay buffers?
A1: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. These compounds are often characterized by a planar, aromatic ring system and lipophilic (fat-loving) properties, which result in low affinity for polar solvents like water.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What is the first and simplest step to solubilize my benzothiazole derivative for an in vitro assay?
A2: The most straightforward initial approach is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used co-solvents.[1] It is crucial to ensure the final concentration of the co-solvent in the assay is low enough to not affect the biological system.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic stock solution but not in the final aqueous environment. When the DMSO is diluted, the overall solvent polarity increases, causing the poorly soluble compound to precipitate.[2] To address this, you can try several strategies:
-
Optimize the dilution step: Add the DMSO stock directly to the final assay medium with vigorous mixing to promote rapid dispersion.[2]
-
Lower the final compound concentration: Your desired concentration may be above the compound's solubility limit in the final assay buffer.
-
Use a higher percentage of co-solvent: If your assay can tolerate it, a slightly higher final concentration of DMSO might be necessary. However, always perform a vehicle control to assess the co-solvent's effect on your assay.
-
Consider alternative solubilization methods: If co-solvents alone are insufficient, more advanced techniques may be required.
Q4: What are the maximum tolerated concentrations of common co-solvents in cell-based assays?
A4: The maximum tolerated concentration of a co-solvent is cell-line and assay-dependent. However, general guidelines exist to minimize artifacts. Exceeding these concentrations can lead to cytotoxicity or other off-target effects.[3][4][5]
| Co-solvent | Maximum Recommended Final Concentration (v/v) | Potential Considerations |
| DMSO | < 0.5% | Can induce cell stress, differentiation, or toxicity at higher concentrations.[3] |
| Ethanol | < 0.5% | Can affect membrane proteins and cellular metabolism.[4][5] |
It is always recommended to perform a vehicle control experiment to determine the highest tolerable co-solvent concentration for your specific experimental setup.
Q5: What advanced strategies can I use if co-solvents are not effective or interfere with my assay?
A5: Several advanced formulation strategies can enhance the solubility of benzothiazole derivatives:
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[7][8]
-
Nanoparticle-Based Formulations: Encapsulating the benzothiazole derivative into nanoparticles can improve its solubility and delivery to the target in biological systems.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues encountered with benzothiazole derivatives.
dot
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Issue 1: The compound will not dissolve in 100% DMSO to make a stock solution.
-
Possible Cause: The compound may have very low solubility even in DMSO, or the DMSO may have absorbed water, reducing its solvating power.
-
Solution:
-
Use fresh, anhydrous DMSO.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly.
-
Try a different organic solvent such as N-methylpyrrolidinone (NMP) if compatible with your assay.[11]
-
If the compound is a salt, adding a small amount of water to the DMSO (e.g., 1:1 DMSO:water) may improve solubility.[2]
-
Issue 2: The compound precipitates immediately upon dilution into the aqueous assay buffer.
-
Possible Cause: The final concentration exceeds the aqueous solubility limit of the compound.
-
Solution:
-
Perform a kinetic solubility assessment: This will help determine the maximum soluble concentration in your specific buffer.
-
Reduce the final concentration: Test a range of lower concentrations.
-
Optimize the dilution method: Add the DMSO stock directly to the full volume of the assay buffer while vortexing to ensure rapid mixing.
-
Increase the final co-solvent concentration: If the assay allows, incrementally increase the final DMSO concentration, ensuring to run a vehicle control.
-
Issue 3: The compound is initially soluble but precipitates over the course of the assay.
-
Possible Cause: The compound may be unstable in the aqueous buffer, or the assay conditions (e.g., temperature changes, interaction with other components) may promote precipitation.
-
Solution:
-
Assess compound stability: Incubate the compound in the assay buffer for the duration of the experiment and visually inspect for precipitation.
-
Consider advanced solubilization techniques: The use of surfactants or cyclodextrins can help stabilize the compound in solution.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Accurately weigh the desired amount of the benzothiazole derivative in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10-30 mM).[2]
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations. Ensure the final co-solvent concentration remains below the tolerated limit for your assay (typically <0.5%).[3]
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to estimate the solubility of a compound in an aqueous buffer.[12][13]
-
Prepare a high-concentration stock solution of the benzothiazole derivative in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous assay buffer to a series of wells.
-
Add a small volume of the DMSO stock solution to the first well to achieve a high concentration (e.g., 200 µM) and mix well.
-
Perform serial dilutions across the plate.
-
Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader capable of nephelometry or by visual inspection. The highest concentration that remains clear is an estimate of the kinetic solubility.
Protocol 3: Solubilization using Cyclodextrins
This protocol describes the use of cyclodextrins to enhance the solubility of a hydrophobic compound.[7][14][15]
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in biological assays.
-
Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10-50 mM).
-
Prepare a concentrated stock solution of your benzothiazole derivative in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Add the compound stock solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to equilibrate, typically by stirring for several hours or overnight at room temperature.
-
The resulting solution, containing the compound-cyclodextrin inclusion complex, can then be used in your assay. It is important to run a control with the cyclodextrin alone to account for any effects of the cyclodextrin on the assay.
Signaling Pathway
Many benzothiazole derivatives are investigated as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[16][17][18] Overcoming solubility issues is critical for accurately determining their inhibitory potential in cellular and enzymatic assays.
dot
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a benzothiazole derivative.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. benchchem.com [benchchem.com]
- 7. alzet.com [alzet.com]
- 8. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nanomaterchem.com [nanomaterchem.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrazone Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of hydrazones.
Troubleshooting Guide
This guide addresses common problems encountered during hydrazone synthesis, offering potential causes and solutions in a question-and-answer format.
Question: I am getting a low or no yield of my hydrazone product. What are the possible causes and how can I fix it?
Answer: Low or no product yield is a common issue in hydrazone synthesis. Here are several potential causes and their solutions:
-
Unfavorable pH: The formation of hydrazones is highly pH-sensitive and typically requires acid catalysis.[1][2] The reaction rate can be very slow at neutral or high pH.
-
Solution: Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[2]
-
-
Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes, and bulky groups on either the carbonyl compound or the hydrazine can slow down the reaction.[2]
-
Solution: Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[2] For particularly stubborn reactions, consider using microwave irradiation to accelerate the process.
-
-
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.[1]
-
Water Removal: The formation of hydrazones is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back to the starting materials.
-
Solution: For reactions that are particularly sensitive to water, consider using a Dean-Stark apparatus to remove water as it is formed.[2]
-
Question: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
Answer: The most common side product in hydrazone synthesis is an azine.
-
Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[2] This is more prevalent when using unsubstituted hydrazine.
Question: My purified hydrazone product is unstable. What could be the reason and how should I store it?
Answer: Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting materials.[2] This hydrolysis is often catalyzed by acid. N-unsubstituted hydrazones can also undergo disproportionation, especially in the presence of moisture, leading to the formation of an azine.[2]
-
Solution: Proper storage is crucial for maintaining the stability of your hydrazone product. Store the purified compound in a desiccator to protect it from moisture and in a dark place to prevent light-induced degradation. For long-term storage, keeping the product at a low temperature (e.g., below 0°C) is recommended.[3]
Question: I am having trouble purifying my hydrazone product. What are the best practices?
Answer: Purification of hydrazones can sometimes be challenging due to their properties. Here are some common issues and their solutions:
-
Oily Product: The crude product is an oil instead of a solid, making it difficult to isolate.
-
Decomposition on Silica Gel: Hydrazones can be sensitive to the acidic nature of silica gel and may decompose during column chromatography.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation and why is it important?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5-6.[2] This is because the reaction mechanism involves a delicate balance. There needs to be enough acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, if the pH is too low (too acidic), the hydrazine nucleophile itself gets protonated, rendering it non-nucleophilic and stopping the reaction.[2]
Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?
A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:
-
Steric Effects: Aldehydes have a smaller hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.[2]
-
Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[2]
Q3: How can I monitor the progress of my hydrazone formation reaction?
A3: The most common and effective method for monitoring the progress of a hydrazone formation reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the aldehyde/ketone and hydrazine spots and the appearance of a new spot corresponding to the hydrazone product. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for more quantitative monitoring.[2]
Q4: My reaction is very slow at neutral pH for a bioconjugation application. How can I accelerate it?
A4: The slow reaction rate at neutral pH is a known challenge because the dehydration step of the mechanism is not efficiently catalyzed. Aniline and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone formation at neutral pH.[2] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine, accelerating the overall reaction.[2]
Data Presentation
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Reaction Rate | Rationale |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[2] |
| 4-6 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.[1][2] |
| > 8 | Very Slow | There is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[2] |
Table 2: Typical Reaction Conditions for Hydrazone Formation
| Parameter | Acid-Catalyzed Conditions | Aniline-Catalyzed (Neutral pH) |
| pH | 4.5 - 6.0[2] | ~7.4[6] |
| Catalyst | Acetic Acid (catalytic amount)[1] | Aniline (e.g., 10-20 mM)[2] |
| Temperature | Room Temperature to Reflux[1] | Room Temperature[6] |
| Solvent | Ethanol, Methanol[1] | Buffered aqueous solution (e.g., phosphate buffer), often with a co-solvent like DMF or DMSO[6] |
| Reaction Time | Few hours to overnight[2] | Can be significantly faster than uncatalyzed reaction at neutral pH |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis of Hydrazones
This protocol describes a general method for the synthesis of hydrazones under acidic conditions.
Materials:
-
Aldehyde or ketone (1.0 equivalent)
-
Hydrazine derivative (1.0 - 1.1 equivalents)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[1]
-
Add the hydrazine derivative (1.0 to 1.1 eq) to the solution.[1]
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).[1]
-
Stir the reaction mixture at room temperature or heat under reflux.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration. If not, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH
This protocol is adapted for bioconjugation or other applications where acidic conditions must be avoided.
Materials:
-
Carbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.0 - 1.5 equivalents)
-
Buffered aqueous solution (e.g., phosphate buffer at pH 7.4)
-
Aniline stock solution
-
Reaction vessel with a magnetic stirrer
Procedure:
-
In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.5 eq).[2]
-
If solubility is an issue, a co-solvent such as DMF or DMSO can be added.
-
Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[2]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[2]
-
Upon completion, the product may be purified using methods compatible with biomolecules, such as size-exclusion chromatography or dialysis.
Visualizations
Caption: General experimental workflow for hydrazone synthesis.
Caption: Troubleshooting logic for low product yield in hydrazone formation.
References
Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during antimicrobial screening experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Minimum Inhibitory Concentration (MIC) results inconsistent across experiments?
Inconsistent MIC results can arise from several factors that affect the reproducibility of the assay. Key variables to control include:
-
Inoculum Size: The density of the bacterial suspension is critical. A higher-than-standard inoculum can lead to a phenomenon known as the "inoculum effect," where a higher MIC is observed, particularly with β-lactam antibiotics.[1][2] Conversely, an inoculum that is too light can result in lower MICs.[3] It is crucial to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Growth Media Composition: The type and composition of the growth media can significantly impact bacterial growth and the activity of the antimicrobial agent.[4] For instance, the concentration of divalent cations like Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobials.[3] Using cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for consistency.[3] The pH of the media should also be strictly controlled, typically between 7.2 and 7.4 at room temperature.[5][6]
-
Incubation Conditions: Variations in incubation time, temperature, and atmosphere can alter bacterial growth rates and, consequently, MIC values.[3][4] Adhering to standardized protocols for incubation is essential for reproducible results.[1]
-
Antimicrobial Agent Stability: The stability of the antimicrobial agent in solution can be influenced by factors like temperature and pH.[1] Some compounds may degrade over time, leading to inaccurate results. It is often recommended to prepare fresh stock solutions for each experiment.[3]
-
Human Error: Differences in pipetting techniques, interpretation of results, and adherence to protocols among laboratory personnel can introduce variability.[4] Utilizing automated systems for liquid handling can help minimize these errors.[4]
Q2: My positive control (bacteria and media, no antimicrobial) is not showing any growth. What went wrong?
The absence of growth in the positive control well indicates a fundamental problem with the experimental setup. Potential causes include:
-
Inactive Inoculum: The bacterial culture used for the inoculum may not have been viable. Always use a fresh, actively growing culture for preparing the inoculum.[3]
-
Incorrect Media: The wrong type of media may have been used, or the media could have been prepared incorrectly, leading to the inhibition of bacterial growth.[3]
-
Inoculation Error: The positive control well may have been accidentally missed during the inoculation step.[3]
Q3: I am observing "trailing" or "skipped wells" in my broth microdilution assay. How can I troubleshoot this?
Trailing, where low-level growth is observed over a range of concentrations, and skipped wells (growth at a higher concentration but not at a lower one) can complicate MIC determination.
-
Trailing: This can be influenced by the specific media formulation and incubation conditions.[3] It can also be a characteristic of the antimicrobial agent or the microorganism being tested.
-
Skipped Wells: This is often due to technical errors such as improper dilution of the antimicrobial agent or cross-contamination.[7] Repeating the test with careful attention to pipetting and plate setup is recommended.[7]
Q4: The zone of inhibition in my disk diffusion assay is inconsistent. What are the common causes?
Inconsistencies in the zone of inhibition in a disk diffusion (Kirby-Bauer) assay can be attributed to several factors:
-
Inoculum Density: As with MIC assays, the inoculum density must be standardized. A lighter inoculum can result in larger zones, while a heavier inoculum can lead to smaller zones.[8]
-
Agar Depth and Moisture: The depth of the agar in the petri dish should be uniform (typically 4 mm).[6][9] Excess moisture on the agar surface should be allowed to dry before applying the disks.[6]
-
Antimicrobial Disk Quality and Placement: Ensure that the antimicrobial disks are stored correctly (often at -20°C) and are not expired.[8] Disks should be placed firmly on the agar to ensure complete contact and should be spaced adequately to prevent overlapping zones of inhibition.[9]
-
Incubation Conditions: Consistent incubation time and temperature are crucial for reproducible results.[10]
Troubleshooting Guide
To systematically troubleshoot inconsistent results, follow the logical workflow outlined below. This process will help you identify and rectify the source of variability in your antimicrobial screening experiments.
Caption: A logical workflow for troubleshooting inconsistent antimicrobial screening results.
Data Presentation
Table 1: Common Factors Affecting Antimicrobial Screening and Recommended Controls
| Factor | Potential Issue | Recommended Control/Action |
| Inoculum | Inconsistent cell density | Standardize to 0.5 McFarland. Use a fresh, pure culture.[3][4] |
| Media | Incorrect pH, cation concentration, or contamination | Use cation-adjusted media (e.g., CAMHB). Verify pH is between 7.2-7.4. Perform sterility checks.[3][5][6] |
| Antimicrobial | Degradation, improper concentration | Prepare fresh stock solutions. Verify solubility. Store properly.[1][3] |
| Incubation | Fluctuations in temperature or time | Use calibrated incubators. Adhere to standardized incubation periods.[3][4] |
| Technique | Pipetting errors, inconsistent reading | Calibrate pipettes regularly. Provide thorough training. Use automated systems if possible.[3][4] |
| Quality Control | Failure to detect systemic errors | Routinely test reference strains (e.g., ATCC strains) in parallel with experimental samples.[8][11] |
Table 2: Quality Control Reference Strains and Expected MIC Ranges
| Reference Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.015 | |
| Gentamicin | 0.25 - 1 | |
| Staphylococcus aureus ATCC® 29213 | Cefoxitin | 1 - 4 |
| Erythromycin | 0.25 - 1 | |
| Oxacillin | 0.12 - 0.5 | |
| Pseudomonas aeruginosa ATCC® 27853 | Ceftazidime | 1 - 4 |
| Piperacillin | 1 - 4 |
Note: These are example ranges and may vary based on the specific testing standards (e.g., CLSI, EUCAST) and methodology used.
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol provides a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[3] Ensure the final pH is between 7.2 and 7.4. Sterilize by autoclaving.
-
Inoculum Preparation:
-
From a pure, overnight culture on an agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense CAMHB into the wells of a 96-well microtiter plate.
-
Prepare a stock solution of the antimicrobial agent and perform serial two-fold dilutions in the microtiter plate to achieve the desired concentration range.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agent, as well as to a positive control well (containing only media and inoculum) and a negative control well (containing only media).[3]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours under ambient atmospheric conditions.[3]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
Diagram of Broth Microdilution Workflow
Caption: A standardized workflow for performing a broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. iacld.com [iacld.com]
- 6. benchchem.com [benchchem.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcsmc.org [gcsmc.org]
- 9. apec.org [apec.org]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and strategies to mitigate them.
| Issue/Observation | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Yield of Final Product | Incomplete Reaction: The conversion of the starting material, 2-amino-6-methoxybenzo[d]thiazole, may not have gone to completion. | Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at the appropriate level for the solvent used (e.g., reflux in ethylene glycol). |
| Side Reactions: Formation of byproducts consumes the starting material and/or the desired product. | Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the starting material. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. | |
| Product Loss During Work-up: The product may be lost during filtration, washing, or recrystallization steps. | Careful Work-up: Ensure the product has fully precipitated before filtration. Use cold solvents for washing to minimize product dissolution. Optimize the recrystallization solvent system to maximize recovery. | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: Incomplete reaction leads to the presence of 2-amino-6-methoxybenzo[d]thiazole in the final product. | Purification: Recrystallization from a suitable solvent, such as ethanol, is often effective in removing unreacted starting material. Column chromatography can also be employed for more challenging separations. |
| Formation of Azine Byproduct: Hydrazine can react with any carbonyl impurities present or potentially with the product under certain conditions to form an azine. | High-Purity Reagents: Use high-purity starting materials and solvents to avoid introducing carbonyl impurities. | |
| Potential Dimerization: The 2-hydrazinylbenzothiazole product could potentially undergo dimerization, especially at elevated temperatures. | Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating. | |
| Side reactions involving the methoxy group: Under strongly acidic conditions and high temperatures, the methoxy group could undergo cleavage to form a hydroxyl group, or other electrophilic aromatic substitution reactions could occur on the benzene ring. | Control Acidity: While acidic conditions are necessary for this reaction, avoid excessively strong acids or prolonged exposure to high acid concentrations at elevated temperatures. | |
| Off-color or Dark Product | Oxidation: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of colored impurities. | Inert Atmosphere: Performing the reaction and work-up under an inert atmosphere can help prevent oxidation. Storage: Store the final product under an inert atmosphere and protected from light. |
| Decomposition: Prolonged heating can lead to the decomposition of the starting material or product. | Monitor Reaction Progress: Use TLC to monitor the reaction and avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used method is the reaction of 2-amino-6-methoxybenzo[d]thiazole with hydrazine hydrate in a high-boiling solvent like ethylene glycol, typically in the presence of an acid catalyst such as hydrochloric acid.
Q2: I am observing a byproduct with a mass corresponding to the dimer of my product. How can I prevent this?
A2: Dimerization can sometimes occur with hydrazinyl-containing compounds. To minimize this, you can try lowering the reaction temperature, reducing the reaction time, or ensuring that the concentration of the reactants is not excessively high.
Q3: My final product is a dark purple powder, but the literature describes it as a different color. What could be the reason?
A3: The color of the final product can be an indicator of purity. A purple coloration may suggest the presence of oxidized impurities. It is recommended to purify the product, for instance by recrystallization from ethanol, to obtain a product with the expected color and purity.
Q4: Can I use a different starting material instead of 2-amino-6-methoxybenzo[d]thiazole?
A4: Yes, 2-chloro-6-methoxybenzo[d]thiazole or 2-mercapto-6-methoxybenzo[d]thiazole can also be used as starting materials. The reaction with hydrazine hydrate would proceed via a nucleophilic substitution mechanism. The choice of starting material often depends on its commercial availability and cost.
Q5: What is the role of hydrochloric acid in the reaction?
A5: Hydrochloric acid acts as a catalyst in this reaction. It protonates the amino group of the 2-aminobenzothiazole, making the carbon at the 2-position more electrophilic and susceptible to nucleophilic attack by hydrazine.
Experimental Protocols
Synthesis of this compound from 2-Amino-6-methoxybenzo[d]thiazole
This protocol is adapted from a literature procedure.
Materials:
-
2-Amino-6-methoxybenzo[d]thiazole
-
Hydrazine hydrate (excess)
-
Concentrated Hydrochloric Acid
-
Ethylene glycol
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add concentrated hydrochloric acid dropwise to hydrazine hydrate at 0–5 °C, followed by the addition of ethylene glycol.
-
To this mixture, add 2-amino-6-methoxybenzo[d]thiazole.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for completion).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Data Presentation
| Parameter | Method A: From 2-Aminobenzothiazole | Method B: From 2-Chlorobenzothiazole |
| Starting Material | 2-Amino-6-methoxybenzo[d]thiazole | 2-Chloro-6-methoxybenzo[d]thiazole |
| Reagents | Hydrazine hydrate, Hydrochloric acid, Ethylene glycol | Hydrazine hydrate, Ethanol (or other suitable solvent) |
| Reaction Temperature | High (Reflux in ethylene glycol) | Milder (Reflux in ethanol) |
| Reported Yields (for analogous compounds) | 62% - 93% | Generally high |
| Key Advantages | High yields reported for similar compounds. | Milder reaction conditions. |
| Key Disadvantages | High reaction temperature. | Starting material may be less readily available. |
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
enhancing the stability of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound derivatives?
A1: The stability of your compounds can be influenced by several environmental and chemical factors. Key factors include exposure to varying pH levels (acidic or basic conditions), oxidizing agents, high temperatures, and light (particularly UV).[1][2] The inherent chemical structure, including the hydrazinyl group, can be susceptible to hydrolysis and oxidation.[3][4]
Q2: I've observed a color change in my compound solution upon storage. What could be the cause?
A2: A change in color often indicates chemical degradation. This could be due to oxidation of the hydrazinyl or benzothiazole core, or other structural rearrangements. It is recommended to perform analytical tests, such as HPLC or LC-MS, to identify any new impurities or degradation products.[5] Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help mitigate these changes.
Q3: What are "forced degradation studies" and why are they important for my research?
A3: Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acids/bases, oxidants, and intense light.[3][6] These studies are crucial for several reasons:
-
They help identify potential degradation products and establish degradation pathways.[2]
-
They demonstrate the specificity of your analytical methods, ensuring that the method can accurately measure the active compound in the presence of its degradants (a stability-indicating method).[7][8]
-
The results provide insights into the intrinsic stability of your molecule, which helps in selecting appropriate formulation, packaging, and storage conditions.[2][6]
Q4: What is a suitable solvent for dissolving and storing these derivatives?
A4: The choice of solvent is critical. While solubility is a primary concern, the solvent's reactivity must also be considered. Protic solvents may participate in hydrolysis, especially at non-neutral pH. Aprotic solvents like DMSO or DMF are common, but purity is essential as contaminants can promote degradation. For aqueous buffers, ensure the pH is maintained in a range where the compound is most stable, which must be determined experimentally. If a co-solvent is necessary for aqueous studies, its selection should be based on the drug's structure and compatibility.[3]
Troubleshooting Guides
Problem 1: Unexpected peaks appear in my HPLC chromatogram during analysis.
-
Question: I am analyzing a freshly prepared sample of a this compound derivative, but I see multiple unexpected peaks. What should I investigate?
-
Answer:
-
Check Blank Injections: First, run a blank injection (mobile phase and solvent) to ensure the peaks are not from the system, solvent, or mobile phase itself.
-
Assess Compound Purity: The issue may be with the initial purity of your compound. Review the certificate of analysis or perform characterization (e.g., NMR, LC-MS) on the starting material.
-
Mobile Phase Interaction: The compound might be unstable in the mobile phase. This is common if the mobile phase is highly acidic or basic. Prepare a sample and analyze it immediately, then re-analyze the same sample after several hours to see if the impurity peaks grow over time.
-
On-Column Degradation: The stationary phase of the HPLC column can sometimes promote degradation, especially with certain metal-sensitive compounds. Try a different type of column if possible.
-
Neutralize Stressed Samples: If you are analyzing samples from forced degradation studies (acidic or basic conditions), ensure they are neutralized with a suitable base, acid, or buffer before injection to halt further degradation.[1][3]
-
Problem 2: My compound is losing potency or activity in biological assays.
-
Question: My this compound derivative shows good initial activity, but the effect diminishes in solution over the course of the experiment. Why is this happening?
-
Answer:
-
Aqueous Instability: The hydrazinyl group can be prone to hydrolysis, especially in aqueous assay buffers. The stability of hydrazones is known to be pH-dependent; they often hydrolyze in acidic conditions.[4]
-
Oxidation: The compound may be oxidizing in the culture medium, which is typically oxygen-rich.
-
Adsorption: The compound might be adsorbing to the plasticware (e.g., pipette tips, microplates). Using low-adhesion plastics or including a small percentage of a non-ionic surfactant in your buffers can sometimes help.
-
Troubleshooting Steps:
-
Conduct a time-course stability study in your assay buffer. Prepare a stock solution, dilute it to the final concentration in the assay medium, and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.
-
If instability is confirmed, consider preparing fresh solutions immediately before each experiment or investigate formulation strategies like using antioxidants or cyclodextrin encapsulation to improve stability.
-
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound Derivatives
This protocol outlines a general procedure for stress testing to identify potential degradation pathways. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the derivative in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.[3]
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at time points and neutralize with 0.1 M HCl before analysis.[1]
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.[1]
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at time points for immediate analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at a temperature below its melting point (e.g., 70°C) for a set period (e.g., 48 hours).
-
After exposure, dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., 1:1 acetonitrile:water).
-
Expose the solution in a photostability chamber to a light source compliant with ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at a designated time point.
-
3. Analysis:
-
Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to help in peak tracking and purity assessment.[8]
Data Presentation
Table 1: Example Forced Degradation Data for Derivative X
This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.
| Stress Condition | Duration (hours) | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Control | 24 | RT | 99.8% | 0.2% | 1 |
| 0.1 M HCl | 24 | 60°C | 85.2% | 14.8% | 3 |
| 0.1 M NaOH | 24 | 60°C | 91.5% | 8.5% | 2 |
| 3% H₂O₂ | 24 | RT | 79.3% | 20.7% | 4 |
| Heat (Solid) | 48 | 70°C | 98.1% | 1.9% | 1 |
| Light (Solution) | ICH Std. | 25°C | 94.6% | 5.4% | 2 |
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting logic for diagnosing instability issues.
Caption: Workflow for conducting a forced degradation study.
Hypothetical Signaling Pathway
Many kinase inhibitors feature a heterocyclic core. Benzothiazole derivatives have been investigated for their potential to modulate various signaling pathways, including those involved in cell survival and proliferation.[9][10]
Caption: Example of a signaling pathway modulated by kinase inhibitors.
References
- 1. ijisrt.com [ijisrt.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Spectroscopic Analysis of Benzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazoles. The following sections offer solutions to common issues encountered during UV-Vis, Fluorescence, NMR, and Mass Spectrometry analyses.
Troubleshooting Guides & FAQs
UV-Vis Spectroscopy
Q1: Why is the absorbance reading of my benzothiazole sample unstable?
A1: Unstable absorbance readings can arise from several factors:
-
Compound Precipitation: Benzothiazoles can have limited solubility in aqueous solutions. Visually inspect your sample for any precipitate. If observed, consider using a different solvent or a co-solvent.
-
Photodegradation: Some benzothiazole derivatives can be light-sensitive.[1] Minimize exposure to light by using amber vials and working expeditiously.
-
Instrumental Drift: Ensure the spectrophotometer has been properly warmed up and calibrated. Perform a baseline correction with the solvent blank immediately before running your sample.
Q2: My UV-Vis spectrum shows a very low or no peak for my benzothiazole derivative. What should I do?
A2: This issue can be addressed by systematically checking the following:
-
Concentration: The concentration of your sample may be too low. Prepare a more concentrated sample and re-run the analysis.
-
Solvent Cutoff: Ensure the solvent you are using is transparent in the expected absorption range of your compound.[2] For example, ethanol has a UV cutoff around 210 nm, which could interfere with measurements in that region.[2]
-
pH: The pH of the solution can significantly affect the electronic transitions of benzothiazoles. Consider preparing your sample in buffered solutions across a range of pH values to find the optimal condition for absorption.
Q3: The shape of my benzothiazole's UV-Vis spectrum is distorted or has unexpected peaks. What could be the cause?
A3: Spectral distortion can be due to:
-
Impurities: The presence of impurities, such as residual starting materials or byproducts from synthesis, can lead to overlapping absorption bands.[3][4][5] Purify your sample using techniques like column chromatography or recrystallization.
-
Solvent Effects: The polarity of the solvent can influence the shape and position of the absorption bands (solvatochromism).[6][7] Record the spectrum in a different solvent to see if the profile changes.
-
Stray Light: High sample absorbance (typically > 2 AU) can lead to issues with stray light in the instrument, causing deviations from the Beer-Lambert law and distorting the spectrum.[2] Dilute your sample to an appropriate concentration.
Fluorescence Spectroscopy
Q1: I am not observing any fluorescence from my benzothiazole sample. What is the problem?
A1: A complete lack of fluorescence can be disconcerting but is often solvable:
-
Instrument Settings: Double-check that the excitation and emission wavelengths are set correctly for your compound. Ensure the detector gain is set appropriately.
-
Solvent Quenching: The fluorescence of many benzothiazole derivatives is highly sensitive to the solvent environment.[8][9][10][11][12] Polar protic solvents like water and ethanol can quench fluorescence.[8][9][10][11][12] Try using a non-polar aprotic solvent such as toluene or dioxane.[8][9][10][11][12]
-
Concentration: The sample concentration might be too low to detect a signal. Conversely, at very high concentrations, you might observe self-quenching. Prepare a dilution series to find the optimal concentration.
Q2: The fluorescence intensity of my sample is much lower than expected. How can I improve it?
A2: Low fluorescence intensity can be caused by several factors:
-
Dissolved Oxygen: Oxygen is a known collisional quencher of fluorescence.[8] To mitigate this, purge your solvent and sample with an inert gas like nitrogen or argon before measurement.[8]
-
Presence of Quenchers: Trace amounts of heavy metals or halide ions in your reagents or on your glassware can act as quenchers.[8] Use high-purity solvents and acid-washed glassware.[8]
-
pH: The fluorescence of many benzothiazoles is pH-dependent. Prepare a series of buffered solutions to determine the optimal pH for maximum fluorescence intensity.[8]
Q3: The fluorescence intensity of my benzothiazole derivative is decreasing over time. Why is this happening?
A3: This is a classic sign of photobleaching , where the fluorophore is chemically damaged by light exposure. To minimize photobleaching:
-
Reduce the excitation light intensity using neutral density filters.
-
Decrease the exposure time of the sample to the excitation source.
-
Ensure the sample is freshly prepared and protected from light before measurement.
NMR Spectroscopy
Q1: I am having trouble assigning the proton (¹H) NMR peaks for my benzothiazole derivative.
A1: Peak assignment for benzothiazoles can be challenging due to the fused ring system. Here are some tips:
-
Reference Spectra: Compare your spectrum to those of similar, known benzothiazole structures.[13] The protons on the benzothiazole ring typically appear in the aromatic region, generally between 7.0 and 8.1 ppm.[13]
-
2D NMR Techniques: If available, run 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons and neighboring carbons, respectively.
-
Computational Prediction: Use NMR prediction software to estimate the chemical shifts for your specific structure.
Q2: The peaks in my ¹H NMR spectrum are broad, making interpretation difficult.
A2: Broad peaks can be caused by:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Pass your sample through a small plug of silica gel or celite to remove them.
-
Sample Aggregation: At higher concentrations, benzothiazole derivatives may aggregate, leading to broader signals. Try diluting your sample or acquiring the spectrum at a higher temperature.
-
Chemical Exchange: If your molecule has protons that are in chemical exchange (e.g., -NH or -OH protons), these peaks will often be broad. Shaking the sample with a drop of D₂O will cause these peaks to disappear, confirming their identity.
Mass Spectrometry
Q1: I am not seeing the molecular ion peak for my benzothiazole compound in the mass spectrum.
A1: The absence of a molecular ion peak can be due to:
-
Fragmentation: Benzothiazoles, like many organic molecules, can fragment easily in the ion source.[14][15][16] The molecular ion may be present but at a very low abundance.
-
Ionization Technique: The choice of ionization technique is crucial. If using Electron Ionization (EI), which is a "hard" ionization technique, consider switching to a "softer" method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
-
In-source Decay: The compound may be unstable and degrading in the ion source. Try optimizing the source temperature and other parameters.
Q2: The fragmentation pattern in my mass spectrum is complex and difficult to interpret.
A2: Interpreting the fragmentation of benzothiazoles requires a systematic approach:
-
Identify Common Losses: Look for the loss of small, stable neutral molecules (e.g., HCN, CO, S).
-
High-Resolution MS: If available, use high-resolution mass spectrometry (HRMS) to determine the exact mass of the fragment ions. This allows you to calculate their elemental composition and propose logical fragmentation pathways.
-
Tandem MS (MS/MS): Isolate the molecular ion and fragment it further to establish relationships between the precursor and product ions. This can help piece together the structure.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of the benzothiazole derivative (e.g., 1 mM) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO).
-
From the stock solution, prepare a dilution series to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0 AU).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent blank and perform a baseline correction.
-
Rinse the cuvette with the sample solution, then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve using standards of known concentrations.
-
Protocol 2: Fluorescence Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mM) in a suitable fluorescence-grade solvent. Note that solvent polarity can significantly impact fluorescence.[8][9][10][11][12]
-
Prepare a dilute sample for analysis (typically in the low micromolar range) to avoid inner filter effects.
-
To remove dissolved oxygen, bubble an inert gas (e.g., nitrogen or argon) through the sample for 5-10 minutes.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow it to warm up.
-
Set the excitation wavelength (often the λmax from the UV-Vis spectrum) and the emission wavelength range.
-
-
Measurement:
-
Record the emission spectrum of a solvent blank and subtract it from the sample spectra.
-
Record the emission spectrum of the benzothiazole sample.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.
-
-
Data Analysis:
-
Determine the wavelengths of maximum excitation and emission.
-
The Stokes shift is the difference in nanometers between the maximum excitation and maximum emission wavelengths.
-
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzothiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce proton coupling information.
-
Assign the peaks to the corresponding atoms in the molecule.
-
Protocol 4: Mass Spectrometric Analysis (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the benzothiazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically in the ng/mL to low µg/mL range) using the mobile phase as the diluent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS System Setup:
-
Equilibrate the LC column with the initial mobile phase conditions. A reverse-phase C18 column is often suitable.
-
Set up a gradient elution program if analyzing a mixture or if the compound has moderate polarity.
-
Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates, temperature) for the specific benzothiazole derivative by infusing a standard solution.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weight of the compound.
-
-
Data Acquisition:
-
Inject the sample onto the LC system.
-
Acquire data in either positive or negative ion mode, depending on the compound's structure. Some benzothiazoles are detected in positive ion mode, while others with acidic protons are better detected in negative ion mode.[17]
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z value of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).
-
Analyze the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight and study the fragmentation pattern.
-
Data Presentation
Table 1: Representative ¹H NMR Spectroscopic Data for Benzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Benzothiazole | CDCl₃ | 9.0 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.4 (t, 1H) | s, d, d, t, t | Aromatic CH |
| 3-benzyl-1,3-benzothiazol-2(3H)-one[13] | - | 7.0 - 8.1 | multiplet | Aromatic CH |
| 6-Chlorobenzo[d]thiazole-2-thiol[10] | DMSO-d₆ | 14.04 | broad singlet | -SH |
| 7.46-7.40 | multiplet | Aromatic CH | ||
| 7.28 | doublet | Aromatic CH |
Table 2: Representative ¹³C NMR Spectroscopic Data for Benzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 6-Chlorobenzo[d]thiazole-2-thiol[10] | DMSO-d₆ | 190.5 | C=S (Thione) |
| 141.1, 131.9, 130.4, 124.6, 116.8, 114.3 | Aromatic C |
Table 3: Common Mass Spectrometry Parameters for Benzothiazole Analysis
| Technique | Ionization Mode | Typical Analytes | Reference |
| LC-MS | ESI Positive | 2-aminobenzothiazole, benzothiazole, 2-methylthiobenzothiazole | [17] |
| LC-MS | ESI Negative | benzothiazole-2-sulfonic acid, 2-mercaptobenzothiazole, 2-hydroxybenzothiazole | [17] |
| GC-MS | EI | Benzothiazoles, Benzotriazoles | [18] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. arabjchem.org [arabjchem.org]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. whitman.edu [whitman.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 17. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
strategies to reduce toxicity of novel benzothiazole compounds
Technical Support Center: Novel Benzothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: My novel benzothiazole compound is showing high cytotoxicity in initial screenings. What could be the underlying mechanisms?
A1: High cytotoxicity in novel benzothiazole compounds can stem from several mechanisms. Benzothiazoles are known to induce apoptosis, disrupt the cell cycle, and inhibit key enzymes crucial for cell survival.[1] Some derivatives can trigger the mitochondrial apoptosis pathway.[1] Additionally, metabolic activation, often mediated by cytochrome P450 (CYP) enzymes, can transform the parent compound into reactive metabolites.[2][3] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and genotoxicity.[2][3] Certain structural features, such as heterocyclic amines, may also be alerts for chemical genotoxicity.[4]
Q2: What are the primary strategies to reduce the toxicity of my lead benzothiazole compound while preserving its therapeutic activity?
A2: Reducing the toxicity of a lead compound involves a multi-pronged approach focused on modifying its chemical structure. Key strategies include:
-
Structural Modification: Combining the 2-aminobenzothiazole scaffold with other heterocyclic rings is a known approach to lower toxicity and alter the pharmacological profile.[5]
-
Blocking Metabolic Activation: Identify and block sites of metabolic activation. If oxidation by CYP enzymes is causing toxicity, modifying the scaffold to prevent this (e.g., by introducing fluorine atoms at metabolically active sites) can reduce the formation of toxic metabolites.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Employ QSAR models to understand the relationship between the compound's structure and its toxicity.[5][6] These computational models can predict the toxicity of virtual derivatives, guiding the synthesis of compounds with a better safety profile.[7][8] For instance, QSAR studies have shown that increasing the hydrogen bond donor count can be conducive to the cytotoxic activity of some benzothiazole derivatives, a factor to consider in redesign.[6]
-
Bioisosteric Replacement: Replace toxicophores (structural motifs associated with toxicity) with bioisosteres that maintain biological activity but have a different metabolic profile. For example, substituting a benzimidazole nucleus with a benzothiazole has been explored to modify a compound's antioxidant and photoprotective profile.[9][10]
Q3: How can I predict the potential toxicity of my benzothiazole derivatives before synthesis?
A3: In silico computational models are invaluable for predicting toxicity early in the drug discovery process.[7][11][12]
-
Quantitative Structure-Activity Relationship (QSAR): These models quantitatively correlate a compound's chemical structure with its biological activity or toxicity.[5][7] By analyzing a set of known benzothiazole derivatives, a QSAR model can predict the toxicity of new, unsynthesized analogues.[6]
-
Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals within the body, helping to predict internal exposure and potential organ-specific toxicity.[7]
-
Molecular Docking: This technique can predict the binding affinity between your compound and known toxicity-related proteins or "off-targets," providing insights into potential mechanisms of toxicity.[11]
The general workflow for computational toxicity prediction is illustrated below.
Caption: Workflow for in silico prediction of benzothiazole toxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in MTT or Similar Viability Assays
Troubleshooting Steps:
-
Confirm the Cytotoxic Effect: Repeat the MTT assay using a different cell line to rule out cell-line-specific effects. Use a positive control like Doxorubicin to validate assay performance.
-
Determine the Mode of Cell Death: High cytotoxicity may be due to apoptosis or necrosis. Perform an Annexin V/PI apoptosis assay to distinguish between these. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[1]
-
Investigate Mitochondrial Involvement: Since some benzothiazoles induce apoptosis via the mitochondrial pathway, assess changes in mitochondrial membrane potential (MMP) using dyes like JC-1 or TMRE.[1]
-
Assess Metabolic Activation: Co-incubate your compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in your cytotoxicity assay. A significant decrease in toxicity suggests that metabolic activation is a contributing factor.
The diagram below illustrates a potential signaling pathway for benzothiazole-induced apoptosis.
Caption: A potential mitochondrial apoptosis pathway induced by benzothiazoles.
Issue 2: Evidence of Genotoxicity (e.g., Positive SOS/umu or Ames Test)
Troubleshooting Steps:
-
Confirm with a Mammalian System: Bacterial genotoxicity tests may not always translate to mammalian systems. Perform an in vitro micronucleus test on human cell lines (e.g., A549 or HepG2) to assess chromosome-damaging effects.[4]
-
Evaluate the Role of Metabolism: Conduct the genotoxicity assays both with and without metabolic activation (e.g., using S9 fraction from rat liver). Activation or inactivation of genotoxicity after metabolism provides crucial clues about the toxic species.[4] For example, benzothiazole itself was found to be positive in a Salmonella genetic toxicity assay only in the presence of metabolic activation.[13]
-
Identify Structural Alerts: Analyze the compound's structure for known toxicophores or structural alerts associated with genotoxicity, such as aromatic hydroxylamines which can be formed during metabolism.[4][13]
-
Modify the Structure: If a specific part of the molecule is implicated in genotoxicity, use medicinal chemistry strategies to modify or remove it without compromising the desired pharmacological activity.
Quantitative Data Summary
The following tables summarize cytotoxicity data for various benzothiazole derivatives against different human cell lines. This data can serve as a benchmark for your own experimental results.
Table 1: IC₅₀ Values of Benzothiazole Derivative YLT322 [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.39 |
| A549 | Lung Carcinoma | 1.25 |
| MCF-7 | Breast Adenocarcinoma | 2.11 |
| HCT-116 | Colon Carcinoma | 3.54 |
Table 2: Cytotoxicity (LC₅₀) of Nine Benzothiazoles on Various Cells [4]
| Compound | Bacteria (mg/L) | MGC-803 Cells (mg/L) | A549 Cells (mg/L) |
| Benzothiazole (BT) | >250 | 114 | 145 |
| 2-chlorobenzothiazole (CBT) | >250 | 250 | 270 |
| 2-mercaptobenzothiazole (MBT) | 19 | 24 | 22 |
| 2-aminobenzothiazole (ABT) | 134 | 134 | 129 |
| 2-hydroxy-benzothiazole (OHBT) | >250 | 155 | 179 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell viability.[1]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of your benzothiazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Treat cells with your benzothiazole compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptotic: Annexin V (+) / PI (-)
-
Late Apoptotic: Annexin V (+) / PI (+)
-
Necrotic: Annexin V (-) / PI (+)
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles [pubmed.ncbi.nlm.nih.gov]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Scaling Up 2-Hydrazinyl-6-methoxybenzo[d]thiazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Hydrazinyl-6-methoxybenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the reaction of 2-Amino-6-methoxybenzo[d]thiazole with hydrazine hydrate in the presence of a mineral acid catalyst, such as concentrated hydrochloric acid, in a high-boiling solvent like ethylene glycol. The mixture is typically refluxed for several hours to drive the reaction to completion.[1][2]
Q2: What are the critical reaction parameters to monitor during the synthesis?
A2: Key parameters to monitor include reaction temperature, reaction time, and the stoichiometry of the reactants. The temperature should be maintained at reflux to ensure the reaction proceeds at an adequate rate. Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion and avoid the formation of degradation products from prolonged heating.
Q3: How can I purify the crude this compound?
A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol, is a common and effective technique for obtaining highly pure material.[2][3] Alternatively, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide) can be employed for purification, especially for removing close-eluting impurities.[1]
Q4: What are the potential challenges when scaling up the production of this compound?
A4: Scaling up this synthesis presents several challenges. Maintaining efficient heat transfer and uniform mixing in larger reaction vessels is crucial to ensure consistent reaction conditions and prevent the formation of localized hot spots that can lead to side reactions or decomposition. Product isolation and purification on a larger scale may also require optimization of filtration and drying techniques.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the reaction of a 2-mercaptobenzothiazole derivative with hydrazine hydrate.[3] For this compound, this would involve starting with 2-Mercapto-6-methoxybenzo[d]thiazole. The choice of synthetic route often depends on the availability and cost of the starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Degradation of starting material or product. 4. Inefficient product isolation. | 1. Monitor the reaction by TLC to confirm completion. Extend reaction time if necessary. 2. Verify the molar ratios of 2-Amino-6-methoxybenzo[d]thiazole, hydrazine hydrate, and acid catalyst. 3. Ensure the reaction temperature does not significantly exceed the reflux temperature. 4. Optimize the workup procedure, including the precipitation and filtration steps. |
| Impure Product (Multiple Spots on TLC) | 1. Presence of unreacted starting material. 2. Formation of side products. | 1. Ensure the reaction has gone to completion. If starting material persists, consider adding a slight excess of hydrazine hydrate. 2. Optimize reaction conditions (temperature, time) to minimize side product formation. Purify the crude product using column chromatography or recrystallization. |
| Reaction Stalls (Does not go to completion) | 1. Insufficient heating. 2. Inactive catalyst. | 1. Ensure the reaction mixture is vigorously refluxing. 2. Use fresh, high-quality concentrated hydrochloric acid. |
| Difficulty in Product Isolation | 1. Product is soluble in the workup solvent. 2. Oily product formation instead of a solid precipitate. | 1. Cool the reaction mixture thoroughly in an ice bath to maximize precipitation. If the product remains in solution, consider extraction with a suitable organic solvent. 2. Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
2-Amino-6-methoxybenzo[d]thiazole
-
Hydrazine hydrate (80% solution)
-
Concentrated Hydrochloric Acid
-
Ethylene glycol
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate to ethylene glycol.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add concentrated hydrochloric acid dropwise to the cooled mixture while stirring.
-
To this mixture, add 2-Amino-6-methoxybenzo[d]thiazole.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from ethanol.
Proposed Scale-Up Production Method
For scaling up, a jacketed glass reactor with an overhead stirrer is recommended.
-
Charging the Reactor: Charge the reactor with ethylene glycol and hydrazine hydrate.
-
Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C.
-
Acid Addition: Under controlled stirring, slowly pump concentrated hydrochloric acid into the reactor, monitoring the temperature to prevent any significant exotherm.
-
Addition of Starting Material: Add 2-Amino-6-methoxybenzo[d]thiazole to the reaction mixture in portions or via a solids charging system.
-
Heating to Reflux: Gradually heat the reaction mixture to reflux temperature by circulating a heating fluid through the reactor jacket.
-
Reaction Monitoring: Monitor the reaction by taking samples periodically for in-process control analysis (e.g., HPLC or TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the batch by circulating coolant through the jacket.
-
Product Isolation: Transfer the cooled reaction mixture to a precipitation vessel containing cold water. The product will precipitate out.
-
Filtration and Washing: Filter the product using a Nutsche filter or a centrifuge. Wash the filter cake with water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at a controlled temperature.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-hydrazinyl-benzothiazole derivatives, which can serve as a reference for the 6-methoxy analog.
| Parameter | Method A: From 2-Aminobenzothiazole derivative[3] | Method B: From 2-Mercaptobenzothiazole derivative[3] |
| Starting Material | 2-Amino-6-substituted-benzo[d]thiazole | 2-Mercapto-6-substituted-benzo[d]thiazole |
| Reagents | Hydrazine hydrate, Hydrazine hydrochloride, Ethylene glycol | Hydrazine hydrate, Ethanol |
| Reaction Time | 3 - 6 hours | 4 - 8 hours |
| Temperature | 130 - 140 °C | Reflux (approx. 78 °C) |
| Reported Yield | 62% - 93% (for analogous compounds) | Up to 92% (for unsubstituted analog) |
| Purity of Crude Product | 90-95% (before recrystallization) | Variable, may require purification |
Visualizations
Caption: Workflow for the scaled-up production of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Confirming the Structure of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for confirming the structure of 2-Hydrazinyl-6-methoxybenzo[d]thiazole and its derivatives. By presenting key spectroscopic data and detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiazole compounds.
Structural Confirmation Workflow
The structural elucidation of newly synthesized compounds like this compound derivatives is a critical process. It typically involves a multi-step workflow beginning with synthesis and purification, followed by rigorous structural validation using a combination of spectroscopic techniques.
Caption: General workflow for the synthesis and structural validation of benzothiazole derivatives.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound derivatives relies heavily on the interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of expected and reported data for the target compound and a related derivative.
| Technique | This compound | Alternative: 2-Hydrazinyl-6-iodobenzo[d]thiazole | Key Structural Insights |
| ¹H NMR | Expected signals for methoxy protons (~3.8 ppm), aromatic protons (6.8-7.5 ppm), and hydrazinyl protons. | Signals for aromatic protons will show different splitting patterns and chemical shifts due to the iodo-substituent. | Confirms the presence and connectivity of protons in the molecule. |
| ¹³C NMR | Expected signals for methoxy carbon (~55 ppm), aromatic carbons, and the C=N carbon of the thiazole ring (~165-175 ppm)[1]. | The carbon attached to iodine will show a signal at a lower field compared to the one attached to the methoxy group. | Provides information about the carbon framework of the molecule. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (hydrazinyl group, ~3100-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C-O stretching (methoxy group, ~1000-1300 cm⁻¹). | Similar N-H and C=N stretching bands. The C-I stretching vibration may be observed in the far-IR region. | Identifies the key functional groups present in the molecule. |
| Mass Spec (m/z) | Molecular ion peak (M⁺) corresponding to the molecular weight (C₈H₉N₃OS, MW: 195.24 g/mol )[2]. | Molecular ion peak (M⁺) corresponding to its higher molecular weight. | Confirms the molecular weight and can provide fragmentation patterns for further structural elucidation. |
Experimental Protocols
Reproducible and accurate data are contingent upon standardized experimental protocols. The following sections detail the methodologies for the key analytical techniques used in the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: The synthesized compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard[3].
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
Data Analysis: The chemical shifts, integration values, and coupling constants of the signals are analyzed to deduce the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory[3]. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of different functional groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the ion source.
-
Data Acquisition: The instrument is operated in a mode to detect positive ions, and the mass-to-charge ratio (m/z) of the ions is recorded.
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional information about the structure.
Logical Flow for Structural Validation
The process of validating a novel chemical structure is a systematic one, where data from multiple analytical techniques are integrated to build a conclusive case.
Caption: Logical flow for the structural validation of novel chemical entities.
By following these protocols and comparative data analysis, researchers can confidently confirm the structure of this compound derivatives and pave the way for further investigation into their chemical and biological properties.
References
A Comparative Analysis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives and Other Antimicrobials
A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial potential of benzothiazole derivatives.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of various 2-hydrazinyl-benzo[d]thiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. For comparative purposes, the MIC values of commonly used antibiotics and antifungal agents, as reported in the same or similar studies, are also presented.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Hydrazinyl-benzo[d]thiazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Benzothiazole Derivative 3e | - | 62.5 µg/mL | 50 µg/mL | [1] |
| Benzothiazole Derivative 3i | - | 62.5 µg/mL | - | [1] |
| Benzothiazole Derivative 3h | - | - | 62.5 µg/mL | [1] |
| Ampicillin (Standard) | - | 100 µg/mL | 100 µg/mL | [1] |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Hydrazinyl-thiazole Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Thiazole Derivative 26 | 6.25 µg/mL | - | [2] |
| Thiazole Derivative 27 | 6.25 µg/mL | - | [2] |
| Amphotericin B (Standard) | - | - | - |
Note: Data for Amphotericin B was mentioned as a standard but specific comparative values were not provided in the cited source.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay in antimicrobial susceptibility testing.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the 2-hydrazinyl-benzo[d]thiazole derivatives and standard antimicrobials in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial/Fungal Strains: Use fresh, pure cultures of the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Inoculum Preparation:
-
Aseptically pick a few colonies of the microorganism from an agar plate and suspend them in sterile saline solution.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
Dispense 100 µL of sterile growth medium into all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series. This will create a range of decreasing concentrations of the test compound.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only) on each plate.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control).
-
The final volume in each well will be 200 µL.
-
Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Optionally, a growth indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the visualization of microbial growth.
Potential Mechanisms of Action
Benzothiazole derivatives are believed to exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes. The following diagrams illustrate two such proposed pathways.
Conclusion
The available scientific literature strongly suggests that the 2-hydrazinyl-benzo[d]thiazole scaffold is a promising framework for the development of novel antimicrobial agents. Derivatives of this core structure have demonstrated significant in vitro activity against a variety of bacterial and fungal pathogens, in some cases comparable or superior to standard antibiotics. The proposed mechanisms of action, such as the inhibition of essential enzymes like DNA gyrase and dihydroorotase, offer a solid basis for further investigation and drug design.
While a direct comparative analysis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole is currently limited by the absence of specific data, the broader class of related compounds shows considerable potential. Researchers are encouraged to use the provided data and protocols as a foundation for further studies, including the synthesis and evaluation of this compound, to fully elucidate its antimicrobial profile and therapeutic potential.
References
A Researcher's Guide to Validating In Vitro Anticancer Assay Results
For researchers, scientists, and drug development professionals, the accurate validation of in vitro anticancer assay results is paramount to the successful identification of promising therapeutic candidates. This guide provides a comprehensive comparison of commonly used cell viability assays, detailed experimental protocols, and visual workflows to aid in the rigorous assessment of potential anticancer compounds.
The selection of an appropriate in vitro assay is a critical first step in the drug discovery pipeline. Factors such as the compound's mechanism of action, the cell type used, and the desired throughput must be considered. This guide focuses on three widely adopted methods: the MTT, MTS, and ATP-based assays. While all three assess cell viability, they operate on different principles, each with its own advantages and limitations.
Comparative Analysis of In Vitro Anticancer Assays
The following table summarizes the key characteristics and performance metrics of the MTT, MTS, and ATP-based assays to facilitate an objective comparison.
| Parameter | MTT Assay | MTS Assay | ATP-Based Assay (e.g., CellTiter-Glo) |
| Principle | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2][3] | Reduction of a second-generation tetrazolium salt (MTS) to a soluble formazan product by viable cells.[1] | Quantification of ATP, an indicator of metabolically active cells, through a luciferase-luciferin reaction that produces light.[4][5][6] |
| Endpoint | Colorimetric (absorbance at ~570 nm).[2] | Colorimetric (absorbance at ~490 nm).[1] | Luminescence.[5][7] |
| Throughput | High-throughput compatible.[1][4][8] | High-throughput compatible.[1] | High-throughput compatible.[7] |
| Sensitivity | Good | Good | Very High, can detect as few as a single cell.[5] |
| Advantages | Cost-effective and widely used.[1][8] | No solubilization step required, faster protocol.[1] | High sensitivity, wide dynamic range, and fast (one-step reagent addition).[5][7] |
| Disadvantages | Requires a formazan solubilization step, potential for interference from colored compounds.[1][9] | Can be affected by compounds that alter cellular redox potential. | Can be affected by compounds that interfere with luciferase or ATP metabolism. |
| Typical Incubation Time | 2-4 hours for MTT reduction, plus solubilization time.[1][9] | 1-4 hours.[1][10] | ~10 minutes for cell lysis and signal stabilization.[10] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable results. Below are standardized methodologies for the MTT, MTS, and ATP-based assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[1][9]
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1] Include vehicle-only and no-cell controls.[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1][9]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][9][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[1][10]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.[1][10]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability in the same manner as the MTT assay.[1]
ATP-Based Luminescence Assay Protocol (e.g., CellTiter-Glo®)
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[10]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis and then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in validating anticancer assays, the following diagrams have been generated using Graphviz.
A crucial aspect of anticancer drug development is understanding the molecular pathways affected by a potential therapeutic. The MAPK/ERK pathway is frequently dysregulated in cancer and is a common target for drug development.
Troubleshooting and Validation
Achieving reproducible and reliable data is contingent on careful experimental execution and awareness of potential pitfalls. High variability in results can stem from inconsistent cell seeding density, solvent toxicity (e.g., DMSO concentrations exceeding 0.5%), or the "edge effect" in microplates.[11] It is recommended to fill peripheral wells with sterile PBS or media without cells to mitigate this effect.[11] Furthermore, including proper controls, such as "no cell" and "compound only" wells, is essential to identify background noise or interference from the test agent itself.[11]
Validation of in vitro findings should ideally involve more than one type of assay to confirm the results and rule out method-specific artifacts.[8] For instance, a compound that interferes with mitochondrial respiration might give a misleading result in an MTT or MTS assay but not in an ATP-based assay that measures a different aspect of cell viability.
By adhering to standardized protocols, understanding the principles and limitations of each assay, and employing rigorous validation strategies, researchers can confidently identify and advance the most promising anticancer drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. noblelifesci.com [noblelifesci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
Unraveling the Potency of Benzothiazole Isomers: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of different benzothiazole isomers, supported by experimental data. Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The strategic placement of functional groups on the benzothiazole scaffold is a critical determinant of the compound's therapeutic efficacy.[4] This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) of these potent heterocyclic compounds.
While direct comparative studies on a complete set of positional isomers of a single substituted benzothiazole are limited, analysis of various substituted derivatives provides valuable insights into how isomeric positioning influences biological activity.[5] This guide will focus on the impact of substituent placement on the anticancer and antibacterial properties of benzothiazole derivatives, drawing from a range of in vitro studies.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of benzothiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.
Several studies have highlighted the significance of the substitution pattern on the benzothiazole ring for anticancer activity. For instance, in a series of 2-aminobenzothiazole-thiazolidinone hybrids, the position of substituents on the pendant phenyl ring was found to significantly influence cytotoxic activity. Shifting a substituent from the C4 position to the C2 position resulted in a notable decrease in activity.[2] Furthermore, another study on HSP90 inhibitors revealed that a fluorine atom at the C6 position of the benzothiazole ring was optimal for potency, with a shift to the C4 position leading to a substantial decrease in activity.[2]
Below are tables summarizing the IC50 values of various benzothiazole derivatives against different cancer cell lines, illustrating the impact of isomeric substitution patterns.
Table 1: Anticancer Efficacy (IC50 in µM) of 2,6-Disubstituted Benzothiazole Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound | R1 (Position 2) | R2 (Position 6) | IC50 (µM) |
| 5a | Phenyl | -H | > 50 |
| 5b | 4-Fluorophenyl | -H | 28.3 ± 2.5 |
| 5c | 4-Chlorophenyl | -H | 19.8 ± 1.9 |
| 5d | 4-Bromophenyl | -H | 15.6 ± 1.2 |
| 5e | 4-Methylphenyl | -H | 35.4 ± 3.1 |
| 5f | 4-Methoxyphenyl | -H | > 50 |
| 9i | 4-(dimethylamino)phenyl | -COOH | 3.2 ± 0.3 |
| 9j | 4-(methylamino)phenyl | -COOH | 8.7 ± 0.9 |
Table 2: Anticancer Efficacy (IC50 in µM) of 2-Aminobenzothiazole Derivatives against Various Cancer Cell Lines [3][4][6]
| Compound | Substituents | Cancer Cell Line | IC50 (µM) |
| OMS5 | 2-(4-nitroanilino) | A549 (Lung) | 22.13 |
| OMS14 | 2-(piperazin-1-yl) with 4-nitroaniline | A549 (Lung) | 25.46 |
| OMS5 | 2-(4-nitroanilino) | MCF-7 (Breast) | 61.03 |
| OMS14 | 2-(piperazin-1-yl) with 4-nitroaniline | MCF-7 (Breast) | 55.28 |
| Compound 13 | 2-amino, other substitutions | HCT116 (Colon) | 6.43 ± 0.72 |
| Compound 13 | 2-amino, other substitutions | A549 (Lung) | 9.62 ± 1.14 |
| Compound 13 | 2-amino, other substitutions | A375 (Melanoma) | 8.07 ± 1.36 |
| Compound 45 | 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one | A549 (Lung) | 0.44 |
Quantitative Comparison of Antibacterial Activity
The antibacterial potency of benzothiazole derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The position of substituents on the benzothiazole ring has been shown to significantly affect antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
For example, the introduction of a methoxy group (-OCH3) at position 4 of 2-mercaptobenzothiazole was found to increase antibacterial activity.[8] In another study, a comparison of compounds with a 6-OCF3 substituent versus a 6-CN substituent on the benzothiazole ring showed that the 6-CN group improved activity against a resistant strain of P. aeruginosa.[9]
Table 3: Antibacterial Efficacy (MIC in µg/mL) of Benzothiazole Derivatives [10]
| Compound | Substituents | Bacterial Strain | MIC (µg/mL) |
| 41c | Isatin-benzothiazole derivative | E. coli | 3.1 |
| 41c | Isatin-benzothiazole derivative | P. aeruginosa | 6.2 |
| 41c | Isatin-benzothiazole derivative | B. cereus | 12.5 |
| 41c | Isatin-benzothiazole derivative | S. aureus | 12.5 |
| Ciprofloxacin (Standard) | - | E. coli | 12.5 |
| Ciprofloxacin (Standard) | - | P. aeruginosa | 12.5 |
| Ciprofloxacin (Standard) | - | B. cereus | 12.5 |
| Ciprofloxacin (Standard) | - | S. aureus | 12.5 |
| 66c | Sulfonamide analogue | P. aeruginosa | 3.1 - 6.2 |
| 66c | Sulfonamide analogue | S. aureus | 3.1 - 6.2 |
| 66c | Sulfonamide analogue | E. coli | 3.1 - 6.2 |
| Chloramphenicol (Standard) | - | P. aeruginosa | - |
| Sulphamethoxazole (Standard) | - | S. aureus | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[1][4]
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the test compounds for the desired duration.[3]
-
BrdU Incorporation: Add a 10X BrdU solution to each well to a final concentration of 1X and incubate at 37°C for 1 to 4 hours.[3]
-
Fixation and Denaturation: Remove the medium and add 100 µl of Fixing/Denaturing Solution to each well. Incubate at room temperature for 30 minutes.[3]
-
Antibody Incubation: Remove the fixing solution and add 100 μl of 1X BrdU Detection Antibody solution to each well. Incubate at room temperature for 1 hour with gentle shaking.[3]
-
Secondary Antibody and Substrate: Wash the wells and add 100 μl of 1X Anti-mouse HRP-linked Antibody Solution, followed by incubation for 1 hour. After washing, add 100 µl of TMB Substrate.[3]
-
Measurement: Measure the absorbance at 450 nm after adding a stop solution.[3]
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
-
Preparation of Dilutions: Perform serial dilutions of the benzothiazole derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (typically ~5×10^5 CFU/mL).[8]
-
Incubation: Incubate the plate at 37°C for 18 to 24 hours.[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8]
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/AKT Signaling Pathway in Cancer
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is frequently observed in cancer.[12][13] Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[12]
Caption: Inhibition of the PI3K/AKT signaling pathway by certain benzothiazole derivatives.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell growth and differentiation.[5] Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target.[14] Certain benzothiazole derivatives have demonstrated the ability to inhibit EGFR signaling.[5][14]
Caption: Inhibition of the EGFR signaling pathway by specific benzothiazole derivatives.
Experimental Workflow for Comparative Efficacy Studies
A typical workflow for comparing the efficacy of different benzothiazole isomers or derivatives involves several key stages, from synthesis to in vivo testing.
Caption: A generalized workflow for the comparative evaluation of benzothiazole isomers.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. assaygenie.com [assaygenie.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. atcc.org [atcc.org]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Cross-Validating Molecular Docking with Experimental Data
In the landscape of modern drug discovery, molecular docking simulations are a cornerstone for predicting how small molecules might bind to protein targets. However, these in silico predictions are approximations and require rigorous experimental validation to confirm their accuracy and therapeutic potential. This guide provides a comparative framework for researchers, scientists, and drug development professionals to cross-validate computational docking results with established experimental binding assays.
The core principle of validation lies in assessing the correlation between the predicted binding affinity from docking (often represented as a "docking score") and the actual binding affinity measured through experiments (e.g., IC50, Ki, or KD values). A strong correlation builds confidence in the computational model, making it a more reliable tool for screening vast compound libraries.[1]
The Workflow: From Virtual Screening to Experimental Validation
The journey from a computational hypothesis to an experimentally validated lead compound follows a structured workflow. Virtual screening, powered by molecular docking, serves as an initial filter to identify promising candidates from a large pool of molecules. These "hits" are then subjected to a battery of experimental tests to confirm their activity and binding characteristics. This iterative process is crucial for refining computational models and enriching the pool of potential drug candidates.
Comparing Docking Scores with Experimental Data
A direct comparison of computational docking scores with experimentally determined biological activity is the ultimate test of a model's predictive power. While a perfect one-to-one correlation is rare due to the inherent approximations in scoring functions, a significant positive correlation is a strong indicator of a valid docking protocol.[2]
Studies have shown that while docking can successfully distinguish between active and inactive compounds, the correlation between the exact docking score and IC50 values (the concentration of an inhibitor required to reduce an enzyme's activity by 50%) can vary.[3][4] For instance, a linear regression analysis for a set of triterpenes against the enzyme monoacylglycerol lipase (MAGL) showed a significant correlation, where lower (more favorable) binding energies corresponded to lower IC50 values (higher potency).[3]
Below is a table illustrating a hypothetical but realistic comparison between docking scores and experimental IC50 values for a series of compounds targeting a specific kinase.
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Cmpd-01 | -11.5 | 15 |
| Cmpd-02 | -10.8 | 45 |
| Cmpd-03 | -10.2 | 120 |
| Cmpd-04 | -9.7 | 350 |
| Cmpd-05 | -9.1 | 800 |
| Cmpd-06 | -8.5 | 2500 |
| Cmpd-07 | -7.6 | >10000 |
| Cmpd-08 | -7.2 | >10000 |
Note: This table is for illustrative purposes. Docking scores are generally more negative for better predicted binding. IC50 values are lower for more potent compounds.
Key Experimental Validation Protocols
A variety of biophysical and biochemical assays are employed to measure the binding affinity and functional effect of a compound, providing the "ground truth" to validate docking results.
Isothermal Titration Calorimetry (ITC)
ITC is considered a gold standard for measuring binding affinity.[5] It directly measures the heat released or absorbed during the binding event between a ligand and a protein.
-
Methodology: A solution of the ligand is titrated into a solution containing the target protein in a highly sensitive calorimeter. The instrument measures the minute temperature changes that occur upon binding. This data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6]
-
Data Output: Equilibrium dissociation constant (KD), stoichiometry, enthalpy (ΔH), and entropy (ΔS).
-
Key Advantage: Provides a complete thermodynamic profile of the binding interaction without the need for labels or immobilization.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding events in real-time.[7]
-
Methodology: The target protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases, kinetic parameters can be determined.[6][7]
-
Data Output: Association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD = kd/ka).
-
Key Advantage: Provides real-time kinetic data (on- and off-rates) in addition to affinity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique commonly used to quantify the inhibition of a target enzyme.
-
Methodology: An enzyme (the target) is immobilized on a microplate. The test compound (inhibitor) is added, followed by the enzyme's substrate. The amount of product formed is measured, often through a colorimetric or fluorescent signal generated by a secondary detection reagent. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.[7]
-
Data Output: Half-maximal inhibitory concentration (IC50).
-
Key Advantage: High-throughput and well-suited for screening large numbers of compounds to determine their functional potency.
Context: Targeting a Signaling Pathway
The ultimate goal of these validation efforts is often to find a molecule that can modulate a biological pathway involved in disease. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical target in cancer therapy. Docking studies might identify compounds that bind to the ATP-binding site of the EGFR kinase domain, and the subsequent experimental assays would validate their ability to inhibit its function and block downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Haste makes waste: A critical review of docking‐based virtual screening in drug repurposing for SARS‐CoV‐2 main protease (M‐pro) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. malvernpanalytical.com [malvernpanalytical.com]
A Head-to-Head Comparison of Synthetic Routes for 2-Hydrazinyl-6-methoxybenzo[d]thiazole
For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Hydrazinyl-6-methoxybenzo[d]thiazole is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of three primary synthetic routes to this compound, evaluating them on factors such as starting material availability, reaction conditions, and potential yield.
Comparative Analysis of Synthetic Routes
Three main synthetic strategies for the preparation of this compound have been identified from the literature, starting from 2-amino-, 2-mercapto-, or 2-chloro-6-methoxybenzothiazole. The choice of route will largely depend on the availability and cost of the starting material, as well as the desired reaction conditions and scale of synthesis.
| Parameter | Route 1: From 2-Amino-6-methoxybenzothiazole | Route 2: From 2-Mercapto-6-methoxybenzothiazole | Route 3: From 2-Chloro-6-methoxybenzothiazole |
| Starting Material | 2-Amino-6-methoxybenzothiazole | 2-Mercapto-6-methoxybenzothiazole | 2-Chloro-6-methoxybenzothiazole |
| Key Transformation | Diazotization followed by reduction or direct displacement | Nucleophilic substitution | Nucleophilic aromatic substitution |
| Primary Reagent | Hydrazine hydrate, HCl | Hydrazine hydrate | Hydrazine hydrate |
| Typical Solvent | Ethylene glycol | Ethanol | Ethanol or Ethylene glycol |
| Reaction Conditions | Reflux | Reflux | Reflux |
| Reported Yield | Good (inferred from similar reactions) | High (up to 92% for unsubstituted analog)[1][2] | High (inferred from similar reactions)[3] |
| Key Advantages | Utilizes a common benzothiazole starting material. | Milder reaction conditions for the final step, high reported yields for analogs.[1][2] | Direct displacement reaction.[3] |
| Key Disadvantages | May require harsh conditions and produce byproducts. | The starting material may be less readily available than the 2-amino analog. | The 2-chloro starting material can be more expensive. |
Experimental Protocols
Route 1: Synthesis from 2-Amino-6-methoxybenzothiazole
This method involves the conversion of the 2-amino group to a hydrazinyl group. A general procedure, adapted from the synthesis of analogous compounds, is as follows[4]:
-
To a suspension of 2-amino-6-methoxybenzothiazole (1.0 eq) in ethylene glycol, add an excess of hydrazine hydrate (e.g., 3-5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid dropwise at a low temperature (5-10 °C).
-
The reaction mixture is then heated to reflux for 3-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Route 2: Synthesis from 2-Mercapto-6-methoxybenzothiazole
This route involves the direct displacement of the mercapto group with hydrazine. The protocol is based on the synthesis of the unsubstituted analog[1][5]:
-
A mixture of 2-mercapto-6-methoxybenzothiazole (1.0 eq) and an excess of hydrazine hydrate (e.g., 5-10 eq) in ethanol is prepared.
-
The mixture is heated under reflux for approximately 4-8 hours.[2]
-
After the reflux period, the mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Route 3: Synthesis from 2-Chloro-6-methoxybenzothiazole
This method involves the nucleophilic aromatic substitution of the 2-chloro group by hydrazine. The experimental protocol is adapted from the synthesis of a similar iodo-substituted compound[3]:
-
To a suspension of 2-chloro-6-methoxybenzothiazole (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol, add an excess of hydrazine hydrate (e.g., 3-5 eq).[3]
-
The reaction mixture is heated to reflux for a period of 2 to 4 hours.[3]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[3]
-
The resulting solid is collected by filtration and washed with a suitable solvent.
-
The crude product can be further purified by recrystallization from a solvent like ethanol to yield this compound.[3]
Synthetic Route Diagrams
Caption: Route 1: From 2-Amino-6-methoxybenzothiazole.
Caption: Route 2: From 2-Mercapto-6-methoxybenzothiazole.
Caption: Route 3: From 2-Chloro-6-methoxybenzothiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Establishing the Purity of Synthesized 2-Hydrazinyl-6-methoxybenzo[d]thiazole
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a key heterocyclic scaffold in medicinal chemistry. This guide will also compare it with alternative substituted 2-hydrazinylbenzothiazole derivatives, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of Benzothiazole Derivatives
The purity of a synthesized compound is a crucial parameter that can significantly impact its biological activity and downstream applications. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous biological data and potential toxicity. Therefore, robust analytical methods are required to accurately quantify the purity of synthesized molecules like this compound. The most commonly employed techniques for purity determination of benzothiazole derivatives include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy and precision. Below is a comparison of the most common methods used for this compound and its analogs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by HPLC followed by mass-based detection. |
| Information Provided | Relative purity (area %), retention time. | Structural confirmation, identification and quantification of impurities with known structures, absolute purity (qNMR). | Molecular weight confirmation, identification of impurities by mass, relative purity. |
| Primary Use | Routine quality control, quantification of known impurities. | Structural elucidation, definitive identification of impurities, primary method for purity assignment. | Confirmation of synthesis, impurity profiling, analysis of complex mixtures. |
| Typical Purity Range Reported for Benzothiazoles | >95% | >98% (by qNMR) | >95% |
| Advantages | High sensitivity, high throughput, well-established. | Provides structural information, can be a primary method for purity, non-destructive. | High specificity, provides molecular weight information, excellent for impurity identification. |
| Limitations | Requires a chromophore, reference standards needed for impurity identification and quantification. | Lower sensitivity than HPLC, complex mixtures can be difficult to analyze. | Response factors can vary, quantification can be less precise than HPLC with UV detection. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity determination. Below are representative protocols for HPLC, and NMR analysis of 2-hydrazinylbenzothiazole derivatives.
This protocol is a general method that can be adapted for the purity analysis of this compound and other benzothiazole derivatives.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
2. Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
3. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a vial.
-
Transfer an exact volume of the solution into an NMR tube.
4. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
5. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the purity determination process.
Caption: Experimental workflow for the synthesis and purity determination of this compound.
Caption: Logical relationships between analytical methods and the data obtained for a comprehensive purity assessment.
Comparison with Alternative Benzothiazole Scaffolds
The purity requirements and the ease of purification can vary depending on the substituents on the benzothiazole ring. Here, we compare the target compound with two other relevant 6-substituted 2-hydrazinylbenzothiazole derivatives.
| Compound | Structure | Typical Synthesis Route | Common Impurities | Typical Purity (Post-Purification) |
| This compound | ![]() | From 2-chloro-6-methoxybenzothiazole and hydrazine hydrate. | Unreacted starting materials, di-substituted hydrazine byproducts. | >98% (by HPLC) |
| 2-Hydrazinyl-6-chlorobenzo[d]thiazole | ![]() | From 2,6-dichlorobenzothiazole and hydrazine hydrate. | Starting materials, potential over-reaction products. | >97% (by HPLC) |
| 2-Hydrazinyl-6-nitrobenzo[d]thiazole | ![]() | From 2-chloro-6-nitrobenzothiazole and hydrazine hydrate. | Often requires more rigorous purification due to the reactivity of the nitro group. | >95% (by HPLC) |
Note: The images in the table are placeholders and would be replaced with the actual chemical structures in a final publication.
Conclusion
The determination of purity for synthesized this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While HPLC provides a robust and high-throughput method for routine purity assessment, NMR, particularly qNMR, offers a powerful tool for absolute purity determination and structural confirmation. LC-MS is invaluable for the identification of unknown impurities. By employing a combination of these methods and following well-defined experimental protocols, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.
Unveiling the Bioactive Potential: A Comparative Guide to 2-Hydrazinyl-6-methoxybenzo[d]thiazole Analogs
A deep dive into the structure-activity relationships of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives reveals a promising scaffold for the development of potent anticancer and antimicrobial agents. This guide provides a comparative analysis of these analogs, supported by experimental data, to aid researchers and drug development professionals in navigating this chemical space.
The benzothiazole core, a heterocyclic aromatic compound, has long been a subject of interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a hydrazinyl group at the 2-position and a methoxy group at the 6-position of the benzothiazole ring system has given rise to a class of analogs with significant therapeutic potential. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of various substitutions on the biological efficacy of these compounds.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has predominantly focused on their anticancer and antimicrobial properties. The data presented below summarizes the in vitro activity of various derivatives against a panel of cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of these analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Compound ID | R Group (Substitution on Hydrazinyl Moiety) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Hydroxy-3-methoxybenzylidene | HeLa | 2.41 | [1] |
| 1b | 4-Hydroxy-3-methoxybenzylidene | COS-7 | 4.31 | [1] |
| 2a | 3-Fluorophenyl | Capan-1 (Pancreatic) | 0.6 | [2] |
| 2b | 3-Fluorophenyl | NCI-H460 (Lung) | 0.9 | [2] |
| 3 | General 2-hydrazone derivatives | Various | Low micromolar range | [2] |
Note: The table is a synthesis of data from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
SAR studies on the anticancer activity of these analogs have highlighted the importance of the substituent on the hydrazinyl moiety. For instance, the presence of a 4-hydroxy-3-methoxybenzylidene group (as in compounds 1a and 1b) has been shown to enhance antitumor potential.[1] Further modifications, such as the introduction of a 3-fluorophenyl group, have led to potent activity against pancreatic and lung cancer cell lines.[2]
Antimicrobial Activity
Several this compound analogs have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is the standard measure of efficacy.
| Compound ID | R Group (Substitution on Hydrazinyl Moiety) | Microorganism | MIC (µg/mL) | Reference |
| 4a | Not Specified | Staphylococcus aureus | - | [3] |
| 4b | Not Specified | Escherichia coli | - | [3] |
| 4c | Not Specified | Fungi | - | [3] |
| 5a | General 2-hydrazone derivatives | Staphylococcus aureus | Moderate to good | |
| 5b | General 2-hydrazone derivatives | Escherichia coli | Moderate to good | |
| 5c | General 2-hydrazone derivatives | Pseudomonas aeruginosa | Moderate to good | |
| 5d | General 2-hydrazone derivatives | Candida albicans | Moderate to good |
Note: Specific MIC values for a systematic series of this compound analogs are not consistently reported in the available literature. The table indicates general activity trends.
The antimicrobial SAR suggests that the nature of the substitution on the hydrazinyl group plays a crucial role in determining the spectrum and potency of activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis and Evaluation Workflow
The general process for the discovery and evaluation of novel this compound analogs follows a structured workflow from chemical synthesis to biological characterization.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Signaling Pathways and Mechanism of Action
While the precise molecular targets for many this compound analogs are still under investigation, studies on the broader class of benzothiazole derivatives suggest several potential mechanisms of action. In cancer, these may include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics. For their antimicrobial effects, potential targets include essential bacterial enzymes and disruption of the cell membrane. Further research is needed to elucidate the specific signaling pathways modulated by this particular class of compounds.
Caption: Postulated mechanisms of action for benzothiazole analogs.
References
A Comparative Guide: Onco-ADC-7 vs. Irinotecan for Advanced Colorectal Cancer
For Research, Scientific, and Drug Development Professionals
This guide provides a comprehensive comparison between the novel antibody-drug conjugate, Onco-ADC-7, and the standard-of-care chemotherapy, Irinotecan, for the treatment of advanced colorectal cancer. The information presented is based on preclinical data and is intended to provide an objective overview of their respective mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action
Irinotecan: A well-established chemotherapeutic agent, Irinotecan is a prodrug that is converted into its active metabolite, SN-38.[1][2] SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication.[1][2][3] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, which leads to the accumulation of double-strand DNA breaks during the S phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2][4]
Onco-ADC-7 (Hypothetical Derivative): This next-generation therapeutic is an antibody-drug conjugate (ADC) that combines the targeted specificity of a monoclonal antibody with the potent cytotoxicity of a proprietary topoisomerase I inhibitor payload. The monoclonal antibody component is designed to bind to a specific tumor-associated antigen highly expressed on the surface of colorectal cancer cells.[5][6][7] Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.[5][6][7][] Inside the cell, the cytotoxic payload is released and proceeds to inhibit topoisomerase I, inducing targeted cell death while minimizing exposure to healthy tissues.[5][7]
The following diagrams illustrate the distinct mechanisms of action for both therapeutic agents.
References
- 1. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]
Unveiling Selective Cytotoxicity: A Comparative Analysis of Anticancer Compounds in Cancerous vs. Healthy Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides a comparative analysis of compounds demonstrating selective cytotoxicity, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and development of next-generation cancer therapeutics.
The fundamental goal of cancer chemotherapy is to eradicate cancer cells while preserving the viability of normal cells. This delicate balance is often quantified by the selectivity index (SI), a ratio of a compound's cytotoxicity towards normal cells versus its cytotoxicity towards cancer cells. A higher SI value indicates a more favorable therapeutic window. This guide delves into recent studies that highlight compounds with promising selective cytotoxicity, offering a framework for comparative analysis.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of two prenylated flavonoids, Xanthohumol (1) and its semisynthetic aurone derivative (2), against a panel of human cancer cell lines and two normal cell lines. A lower IC50 value indicates greater potency. The data is derived from a 2023 study published in the International Journal of Molecular Sciences.[1]
| Cell Line | Type | Xanthohumol (1) IC50 (µM) | Aurone (2) IC50 (µM) |
| MCF-7 | Breast Cancer | 12.03 ± 1.05 | 11.02 ± 1.04 |
| SK-BR-3 | Breast Cancer | 22.16 ± 2.18 | 20.15 ± 2.17 |
| T47D | Breast Cancer | 10.99 ± 1.11 | 9.87 ± 0.99 |
| HT-29 | Colon Cancer | > 100 | 62.09 ± 16.52 |
| LoVo | Colon Cancer | 11.23 ± 1.14 | 10.05 ± 1.03 |
| LoVo/Dx | Doxorubicin-Resistant Colon Cancer | 9.98 ± 1.01 | 8.46 ± 0.87 |
| PC-3 | Prostate Cancer | 25.43 ± 2.56 | 23.41 ± 2.36 |
| Du145 | Prostate Cancer | 33.21 ± 3.34 | 30.19 ± 3.04 |
| A549 | Lung Cancer | 28.76 ± 2.90 | 26.74 ± 2.69 |
| MV-4-11 | Leukemia | 8.07 ± 0.52 | 7.45 ± 0.87 |
| BALB/3T3 | Normal Murine Embryonic Fibroblasts | 55.21 ± 5.54 | 56.98 ± 5.72 |
| HLMEC | Normal Human Lung Microvascular Endothelial Cells | 60.12 ± 6.03 | 62.87 ± 6.31 |
Data presented as mean ± standard deviation from at least three independent experiments.
The aurone derivative (2) consistently demonstrated slightly higher potency across most cancer cell lines compared to its parent compound, Xanthohumol (1).[1] Notably, both compounds exhibited significantly higher IC50 values in the normal cell lines, indicating a degree of selective cytotoxicity.[1] For instance, the aurone derivative displayed high selectivity towards breast cancer cell lines and the doxorubicin-resistant colon cancer cell line.[1]
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in cancerous and healthy cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancerous and healthy cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% sodium dodecyl sulfate)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Mechanisms of Action
Understanding the underlying molecular pathways through which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Many natural and synthetic compounds with selective cytotoxicity induce apoptosis, or programmed cell death, in cancer cells.
Experimental Workflow for Comparative Cytotoxicity Studies
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's selective cytotoxicity.
The Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of action for many anticancer drugs. It is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death. The following diagram depicts a simplified representation of this pathway.
In this pathway, cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which are in turn inhibited by anti-apoptotic proteins such as Bcl-2. Upon activation, Bax and Bak create pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which activates caspase-9. Active caspase-9 then activates executioner caspases like caspase-3, culminating in the dismantling of the cell.
Conclusion
The selective targeting of cancer cells remains a critical challenge in oncology drug discovery. The comparative analysis of cytotoxicity in cancerous versus healthy cell lines, as demonstrated with the prenylated flavonoids, provides a crucial first step in identifying promising lead compounds. By combining robust in vitro screening methods like the MTT assay with a thorough investigation of the underlying mechanisms of action, such as the induction of apoptosis, researchers can build a comprehensive profile of a compound's therapeutic potential. The workflows and pathway diagrams presented here serve as a guide for the systematic evaluation of novel anticancer agents, ultimately contributing to the development of safer and more effective cancer treatments.
References
Safety Operating Guide
Proper Disposal of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 2-Hydrazinyl-6-methoxybenzo[d]thiazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature as a hydrazinyl and benzothiazole derivative, this compound is presumed to be hazardous and requires disposal as chemical waste through a licensed contractor.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the compound with a high degree of caution, assuming it to be toxic if swallowed, in contact with skin, or inhaled, and a serious eye irritant. Adherence to the following personal protective equipment (PPE) standards is mandatory:
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., weighing paper, pipette tips, vials), must be treated as hazardous waste.
-
Segregate this waste stream from other incompatible chemical waste to prevent dangerous reactions.
2. Waste Accumulation and Containerization:
-
Collect all waste in a designated, leak-proof, and chemically compatible container.
-
The container must be kept securely closed except when adding waste.
-
Do not overfill the container; leave adequate headspace for expansion.
3. Labeling of Hazardous Waste:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "20174-70-3"
-
The hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
4. Storage of Hazardous Waste:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or ignition.
-
Secondary containment is recommended to mitigate spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Follow all institutional and local regulations for the transfer and transportation of hazardous waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Interrelationship of safety prerequisites and disposal actions.
Disclaimer: This document provides general guidance. Researchers must conduct a thorough hazard assessment and strictly adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.
Essential Safety and Operational Guide for 2-Hydrazinyl-6-methoxybenzo[d]thiazole
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydrazinyl-6-methoxybenzo[d]thiazole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Assessment and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from safety data sheets (SDS) for this compound and structurally similar chemicals, the following hazard classifications are pertinent.[1][2][3]
GHS Hazard Statements:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][3]
-
Harmful in contact with skin (Acute Toxicity, Dermal - Category 4).[1]
-
Causes serious eye irritation (Eye Irritation - Category 2A).[1][2][3]
-
Harmful if inhaled (Acute Toxicity, Inhalation - Category 4).[1][2]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[3]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2).[3]
-
Suspected of causing genetic defects (Germ Cell Mutagenicity - Category 2).[4]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, disposable nitrile or neoprene gloves. Double-gloving is recommended for extended handling or when there is a significant risk of contamination.[6][7] | Prevents skin contact, as the substance is harmful upon dermal absorption.[1] |
| Body Protection | A laboratory coat made of a non-absorbent material. For larger quantities or increased splash risk, a chemical-resistant apron is advised.[6] | Protects the skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved N95 or higher-rated respirator is mandatory.[7] | The compound is harmful if inhaled and may cause respiratory irritation.[1][2][3] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all required PPE is correctly worn before bringing the chemical into the work area.
-
When weighing the solid, use a ventilated balance enclosure or conduct the task within the fume hood to control dust.
-
Utilize dedicated spatulas and weighing papers to prevent cross-contamination.
Dissolution and Reaction:
-
Slowly add the solid compound to the solvent within the chemical fume hood to avoid splashing.
-
If the process requires heating, use a controlled heating source like a mantle and ensure a condenser is in place to contain vapors.
-
Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area of the spill.
-
Wear the appropriate PPE as detailed in the table above before attempting to clean the spill.
-
For small spills, absorb the material with an inert substance like vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, contact your institution's Environmental Health and Safety department immediately.
Waste Disposal:
-
All waste containing this compound, including contaminated consumables and rinse water, must be treated as hazardous waste.
-
Dispose of this material through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in regular trash.
-
Contaminated packaging should be disposed of as unused product.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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